Piperidylthiambutene
Description
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Properties
CAS No. |
54160-31-5 |
|---|---|
Molecular Formula |
C17H21NS2 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
1-(4,4-dithiophen-2-ylbut-3-en-2-yl)piperidine |
InChI |
InChI=1S/C17H21NS2/c1-14(18-9-3-2-4-10-18)13-15(16-7-5-11-19-16)17-8-6-12-20-17/h5-8,11-14H,2-4,9-10H2,1H3 |
InChI Key |
FQRWJLVMJCKSME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C1=CC=CS1)C2=CC=CS2)N3CCCCC3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Piperidylthiambutene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of piperidylthiambutene, a synthetic opioid of the thiambutene class. The core synthesis pathway, starting materials, and experimental protocols are presented based on the foundational patent literature. This document is intended for an audience with a professional background in organic chemistry and drug development.
Core Synthesis Pathway
The primary synthesis of this compound is a two-step process, as originally disclosed in the patent literature. The pathway involves a Grignard reaction to create a tertiary alcohol intermediate, followed by an acid-catalyzed dehydration to yield the final product.
The starting materials for this synthesis are:
-
2-Bromothiophene
-
Magnesium
-
Ethyl 3-piperidinobutyrate (also known as 3-Piperidinobutyric acid ethyl ester)
-
Acetyl chloride (for dehydration)
The overall reaction scheme can be summarized as follows:
-
Grignard Reagent Formation: 2-Bromothiophene is reacted with magnesium in an anhydrous ether solvent to form the Grignard reagent, 2-thienylmagnesium bromide.
-
Grignard Reaction: The prepared 2-thienylmagnesium bromide is then reacted with ethyl 3-piperidinobutyrate. This reaction results in the formation of the intermediate tertiary alcohol, 1,1-di-(2'-thienyl)-3-piperidinobutan-1-ol.
-
Dehydration: The intermediate alcohol is subsequently dehydrated using an acid catalyst, such as acetyl chloride, to form the final product, this compound, which is chemically named 1-[4,4-Di(thiophen-2-yl)but-3-en-2-yl]piperidine.
Data Presentation
While the original patent does not provide specific yields for the synthesis of this compound, it does offer some physical characterization data for the final product and its salt.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) at 0.05 mm Hg | Hydrochloride Salt Melting Point (°C) |
| This compound | C₁₇H₂₁NS₂ | 303.49 | 132-136 | 188-189 (with decomposition) |
| Intermediate | ||||
| 1,1-di-(2'-thienyl)-3-piperidinobutan-1-ol | C₁₇H₂₃NOS₂ | 325.50 | Not specified | Not applicable |
Experimental Protocols
The following are detailed experimental protocols derived from the patent literature for the synthesis of this compound and its analogues.
Step 1: Preparation of 2-Thienylmagnesium Bromide (Grignard Reagent)
Methodology:
-
To a dried reaction vessel equipped with a reflux condenser and a dropping funnel, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of 2-bromothiophene in anhydrous diethyl ether.
-
Add a small portion of the 2-bromothiophene solution to the magnesium. The reaction should start, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of 1,1-di-(2'-thienyl)-3-piperidinobutan-1-ol (Intermediate)
Methodology:
-
Cool the freshly prepared 2-thienylmagnesium bromide solution in an ice bath.
-
Prepare a solution of ethyl 3-piperidinobutyrate in anhydrous diethyl ether.
-
Add the ethyl 3-piperidinobutyrate solution dropwise to the cooled Grignard reagent with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.
-
Hydrolyze the reaction mixture by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer, and extract the aqueous layer with additional diethyl ether.
-
Combine the ethereal extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 1,1-di-(2'-thienyl)-3-piperidinobutan-1-ol. Further purification can be achieved by recrystallization or chromatography if necessary.
Step 3: Synthesis of this compound
Methodology:
-
Dissolve the crude 1,1-di-(2'-thienyl)-3-piperidinobutan-1-ol in a suitable solvent such as anhydrous benzene or toluene.
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride to the cooled solution with stirring.
-
After the addition, allow the mixture to warm to room temperature and then heat under reflux for one hour.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Make the aqueous solution alkaline with the addition of a base, such as sodium hydroxide or ammonia.
-
Extract the liberated this compound base with diethyl ether.
-
Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude this compound base.
-
The final product can be purified by vacuum distillation.
Formation of the Hydrochloride Salt
The purified this compound base can be converted to its hydrochloride salt for improved stability and handling.
Methodology:
-
Dissolve the purified this compound base in a suitable solvent like ethanol or a mixture of ethanol and ethyl acetate.
-
Pass dry hydrogen chloride gas through the solution or add a solution of hydrogen chloride in ethanol until the solution is acidic.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.
-
Recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) can be performed for further purification.
Mandatory Visualization
The following diagrams illustrate the synthesis pathway and logical relationships in the preparation of this compound.
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for this compound synthesis.
An In-depth Technical Guide to the Mechanism of Action of Piperidylthiambutene on µ-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the mechanism of action of Piperidylthiambutene (PTB) at the µ-opioid receptor (MOR). This compound, a synthetic opioid of the thiambutene class, functions as a high-efficacy agonist at the µ-opioid receptor. This document consolidates available quantitative data on its binding affinity and functional activity, outlines the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in opioid pharmacology and drug development.
Introduction
The µ-opioid receptor (MOR), a class A G-protein coupled receptor (GPCR), is the primary molecular target for the most potent analgesic drugs, including morphine and fentanyl.[1] Activation of the MOR by an agonist initiates a cascade of intracellular signaling events, primarily through two distinct pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The G-protein pathway, typically involving the Gi/o family of G-proteins, is predominantly associated with the analgesic effects of opioids. Conversely, the recruitment of β-arrestin proteins to the activated receptor is linked to receptor desensitization, internalization, and the manifestation of adverse effects such as respiratory depression and tolerance.
This compound is a synthetic opioid that has been characterized as a potent µ-opioid receptor agonist.[1] Understanding its specific interactions with the MOR and its signaling profile is crucial for elucidating its pharmacological effects and potential therapeutic applications or abuse liability. This guide provides an in-depth analysis of its mechanism of action based on available scientific literature.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound at the µ-opioid receptor. The data is derived from studies utilizing radioligand binding assays and functional assays measuring G-protein activation.
Table 1: Binding Affinity of this compound at the µ-Opioid Receptor
| Ligand | Test System | Radioligand | Ki (nM) | Reference Compound | Ki (nM) of Reference |
| This compound | Rat cerebral cortex membranes | [3H]-DAMGO | Lower affinity than DAMGO | DAMGO | Not specified |
| This compound | CHO-MOR cell membranes | [3H]-DAMGO | Lower affinity than DAMGO | DAMGO | Not specified |
Note: The specific Ki value for this compound was not explicitly provided in the primary literature, but it was consistently reported to have lower affinity than the standard agonist DAMGO.[1]
Table 2: Functional Activity of this compound in G-Protein Activation Assay ([35S]GTPγS Binding)
| Ligand | Test System | Potency (EC50, nM) | Efficacy (Emax, % stimulation over basal) | Reference Compound | EC50 (nM) & Emax of Reference |
| This compound | Rat cerebral cortex membranes | Lower potency than DAMGO | Not specified | DAMGO | Not specified |
| This compound | CHO-MOR cell membranes | Lower potency than DAMGO | Not specified | DAMGO | Not specified |
Note: Similar to binding affinity, the precise EC50 and Emax values from the [35S]GTPγS binding assay were not detailed, but this compound was characterized as having lower potency than DAMGO.[1]
Table 3: Functional Activity of this compound in β-Arrestin2 Recruitment Assay
| Ligand | Test System | Potency (EC50) | Efficacy (Emax) | Reference Compound |
| This compound | Not specified | Not specified | High efficacy, exceeding hydromorphone | Hydromorphone |
Note: While specific quantitative data is not available, this compound has been shown to be a high-efficacy agonist for β-arrestin2 recruitment, with its maximal effect surpassing that of the reference compound hydromorphone.[2]
Signaling Pathways
Upon binding to the µ-opioid receptor, this compound induces conformational changes that trigger downstream signaling cascades.
G-Protein Signaling Pathway
As a µ-opioid receptor agonist, this compound activates the inhibitory G-protein (Gi/o) pathway. This leads to the dissociation of the Gα and Gβγ subunits. The activated Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, which are the basis of the analgesic effects of opioids.
Caption: G-Protein signaling pathway activated by this compound.
β-Arrestin Signaling Pathway
Following agonist binding and G-protein activation, the µ-opioid receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization. β-arrestin also acts as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades and promoting receptor internalization via clathrin-coated pits. The high efficacy of this compound in recruiting β-arrestin2 suggests a significant role for this pathway in its overall pharmacological profile.[2]
Caption: β-Arrestin signaling pathway initiated by MOR activation.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature characterizing this compound.[1]
Radioligand Binding Assay for µ-Opioid Receptor Affinity
This assay determines the binding affinity (Ki) of this compound for the µ-opioid receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparations: Crude membrane fractions from rat cerebral cortex or Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-MOR).
-
Radioligand: [3H]-DAMGO (a high-affinity µ-opioid receptor agonist).
-
Test Compound: this compound.
-
Reference Compound: DAMGO (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation Buffer: Assay buffer containing 5 mM MgCl2.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine protein concentration.
-
Assay Setup: In test tubes, combine a fixed concentration of [3H]-DAMGO, varying concentrations of this compound or unlabeled DAMGO, and the membrane preparation in incubation buffer.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-DAMGO (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the radioligand binding assay.
[35S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the ability of this compound to activate G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Materials:
-
Membrane Preparations: As described in the binding assay.
-
Radioligand: [35S]GTPγS.
-
Test Compound: this compound.
-
Reference Compound: DAMGO.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Unlabeled GTPγS: For determining non-specific binding.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane and Reagent Preparation: Prepare membranes as previously described. Prepare serial dilutions of this compound and DAMGO.
-
Pre-incubation: Pre-incubate the membranes with the test or reference compound in the assay buffer containing GDP for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with cold buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Caption: Workflow for the [35S]GTPγS binding assay.
Discussion and Conclusion
This compound is a potent agonist at the µ-opioid receptor, activating the canonical G-protein signaling pathway. However, its binding affinity and potency in G-protein activation are lower than that of the standard reference agonist, DAMGO.[1] This suggests that higher concentrations of this compound may be required to elicit a comparable analgesic response to DAMGO.
Importantly, this compound demonstrates high efficacy in recruiting β-arrestin2, with a maximal response exceeding that of hydromorphone.[2] This strong engagement of the β-arrestin pathway may have significant implications for its pharmacological profile. While β-arrestin recruitment is crucial for receptor desensitization and the termination of G-protein signaling, it is also implicated in the development of opioid-induced side effects, such as tolerance and respiratory depression. The high efficacy for β-arrestin2 recruitment suggests that this compound may have a pronounced propensity to induce these adverse effects.
The balance between G-protein activation and β-arrestin recruitment, known as biased agonism, is a critical determinant of an opioid's therapeutic index. A comprehensive understanding of this compound's mechanism of action would require a direct quantitative comparison of its potency and efficacy in both G-protein and β-arrestin signaling pathways to determine its bias factor. At present, the available data indicates that this compound is a high-efficacy agonist for both pathways, suggesting it may act as a relatively unbiased or potentially β-arrestin-biased agonist. Further investigation is warranted to fully elucidate its signaling bias and to correlate this with its in vivo pharmacological effects.
References
An In-Depth Technical Guide to Piperidylthiambutene: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Piperidylthiambutene, a synthetic opioid of the thiambutene class. It covers its chemical identity, physicochemical properties, and pharmacological characteristics, with a focus on its interaction with the µ-opioid receptor. Detailed experimental methodologies and a visualization of its signaling pathway are included to support further research and development.
Chemical Structure and Identity
This compound, also known as Piperidinohton, is a synthetic opioid analgesic.[1] Its chemical structure is characterized by a dithienylalkenylamine core with a piperidine substituent.
Chemical Structure:
-
IUPAC Name: 1-[1-methyl-3,3-bis(2-thienyl)allyl]piperidine[2]
-
Other Names: 1-(1-methyl-3,3-di-2-thienyl-2-propen-1-yl)-piperidine, Piperidinohton[2][3]
The structure features a chiral center at the carbon atom to which the piperidine ring is attached, meaning it exists as a racemic mixture.[4]
Physicochemical and Pharmacological Data
The following tables summarize the key chemical and pharmacological data for this compound.
| Identifier | Value | Reference |
| CAS Number (Base) | 54160-31-5 | [1] |
| CAS Number (HCl) | 64037-51-0 | [3] |
| Molecular Formula (Base) | C₁₇H₂₁NS₂ | [1] |
| Molecular Weight (Base) | 303.49 g/mol | [4] |
| Molecular Formula (HCl) | C₁₇H₂₁NS₂ • HCl | [3] |
| Molecular Weight (HCl) | 339.9 g/mol | [3] |
| Appearance | Tan solid material | [2] |
| Melting Point | 188 to 189 °C (370 to 372 °F) | [1] |
| Solubility (HCl Salt) | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [3] |
| UV λmax | 225, 292 nm | [3] |
| SMILES | CC(/C=C(C1=CC=CS1)/C2=CC=CS2)N3CCCCC3 | [3] |
| InChI Key | HZHZKXPFTYSUSF-UHFFFAOYSA-N | [3] |
| Pharmacological Parameter | Value | Assay System | Reference |
| Receptor Target | µ-opioid receptor (MOR) | - | [5] |
| Activity | Opioid agonist | - | [5] |
| Potency vs. DAMGO | Lower | [³⁵S]GTPγS binding | [5][6] |
| Affinity vs. DAMGO | Lower | Radioligand binding | [5] |
| In Vivo Analgesic Potency | Similar to morphine | Rat models | [2] |
Synthesis Overview
The synthesis of this compound was first described in the 1950s as part of the development of the thiambutene class of analgesics.[7][8] A common synthetic route involves a Grignard reaction.[1]
Experimental Workflow: Synthesis of this compound
Caption: General synthetic pathway for this compound.
Pharmacological Evaluation: Experimental Protocols
This compound has been characterized as a µ-opioid receptor agonist.[5] The following are detailed methodologies for key experiments used to determine its pharmacological profile, based on the study by De Luca et al. (2022) and standard pharmacological procedures.
[³⁵S]GTPγS Binding Assay for µ-Opioid Receptor Activation
This assay measures the functional activation of G-protein coupled receptors.
Objective: To determine the potency and efficacy of this compound in stimulating G-protein activation at the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Crude membrane preparations from rat cerebral cortex or Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-MOR) are used. Tissues or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer.
-
Assay Conditions: Membranes (10-20 µg of protein) are incubated in a final volume of 0.5 mL of assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 30 µM GDP, pH 7.4).
-
Drug Incubation: Membranes are incubated with varying concentrations of this compound or the standard agonist DAMGO for 60 minutes at 30°C.
-
[³⁵S]GTPγS Addition: The reaction is initiated by the addition of 0.1 nM [³⁵S]GTPγS and incubated for another 60 minutes at 30°C.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. EC₅₀ and Eₘₐₓ values are calculated by non-linear regression analysis of the concentration-response curves.
In Vivo Analgesic Activity: Tail-Flick Test
This is a common method to assess the antinociceptive properties of a compound in rodents.
Objective: To evaluate the analgesic efficacy of this compound in a model of acute thermal pain.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or CD-1 mice are used. Animals are acclimatized to the testing environment before the experiment.
-
Apparatus: A tail-flick apparatus that applies a focused beam of radiant heat to the ventral surface of the tail is used.
-
Baseline Latency: The baseline tail-flick latency is determined for each animal before drug administration. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: this compound is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.
-
Post-treatment Latency Measurement: The tail-flick latency is measured at several time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED₅₀ (the dose that produces 50% of the maximum effect) can be determined from the dose-response curve.
Mechanism of Action: Opioid Receptor Signaling Pathway
As a µ-opioid receptor agonist, this compound is expected to activate the canonical G-protein signaling cascade associated with this receptor class.
Signaling Pathway Diagram
Caption: µ-Opioid receptor signaling cascade initiated by this compound.
Upon binding to the µ-opioid receptor, this compound induces a conformational change that activates the associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit acts on ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying potassium channels (causing hyperpolarization). These coordinated actions at the cellular level result in the analgesic effects observed in vivo.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cfsre.org [cfsre.org]
- 3. caymanchem.com [caymanchem.com]
- 4. GSRS [precision.fda.gov]
- 5. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and this compound as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unica.it [iris.unica.it]
- 7. A new series of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic and other properties of 3: 3-dithienylalkenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Piperidylthiambutene: A Novel Synthetic Opioid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidylthiambutene is a synthetic opioid belonging to the thiambutene class of analgesics. Structurally distinct from fentanyl and its analogues, it has emerged as a novel psychoactive substance (NPS) in recent years.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its interaction with the µ-opioid receptor (MOR), the primary target for most clinically used and illicit opioids. Understanding its receptor binding, functional activity, and downstream signaling is critical for the scientific and medical communities to assess its potential for abuse, develop detection methods, and design effective countermeasures.
Receptor Binding and Functional Activity
The pharmacological activity of this compound is primarily mediated through its interaction with the µ-opioid receptor. In vitro studies have been conducted to characterize its binding affinity and functional efficacy at this receptor.
Receptor Binding Affinity
While specific binding affinity values (Ki) for this compound at the µ-opioid receptor are not extensively reported in the readily available scientific literature, qualitative assessments indicate that it possesses a lower affinity for the MOR compared to the standard full agonist DAMGO ([D-Ala², NMe-Phe⁴, Gly-ol⁵]-enkephalin).[2]
In Vitro Functional Activity
The functional activity of this compound at the µ-opioid receptor has been characterized through assays that measure G-protein activation and β-arrestin2 recruitment, two key signaling pathways initiated by MOR activation. A significant study by Vandeputte et al. (2020) provides quantitative data on its potency and efficacy in these pathways.[3]
Table 1: In Vitro Functional Activity of this compound at the µ-Opioid Receptor
| Assay | Parameter | Value | Reference Compound |
| mini-Gαi Recruitment | EC₅₀ (nM) | 443 | Hydromorphone |
| Eₘₐₓ (%) | 349 | Hydromorphone (100%) | |
| β-arrestin2 Recruitment | EC₅₀ (nM) | 180 | Hydromorphone |
| Eₘₐₓ (%) | 130 | Hydromorphone (100%) |
Data sourced from Vandeputte et al. (2020).[3]
These data reveal that this compound is a potent and high-efficacy agonist at the µ-opioid receptor. Notably, its maximal efficacy (Eₘₐₓ) in the mini-Gαi recruitment assay is over three times that of the reference agonist hydromorphone, indicating a strong activation of the G-protein signaling cascade.[3] The data also show robust recruitment of β-arrestin2.[3] The study by Vandeputte et al. (2020) concluded that this compound did not show significant bias towards either the G-protein or β-arrestin2 pathway when compared to hydromorphone.[3]
Signaling Pathways
Activation of the µ-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of heterotrimeric G-proteins, followed by the recruitment of β-arrestins which mediate receptor desensitization and internalization, as well as initiating their own signaling cascades.
G-Protein Signaling Pathway
The binding of this compound to the MOR induces a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gαi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. A primary consequence is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
β-Arrestin2 Recruitment and Downstream Events
Following agonist binding and G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the MOR. This phosphorylation creates a binding site for β-arrestin2. The recruitment of β-arrestin2 to the receptor sterically hinders further G-protein coupling, leading to desensitization of the G-protein signal. Furthermore, β-arrestin2 acts as a scaffold protein, initiating a distinct wave of G-protein-independent signaling and promoting receptor internalization via clathrin-coated pits.
Experimental Protocols
The following sections provide an overview of the methodologies typically employed in the pharmacological characterization of novel synthetic opioids like this compound.
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for the µ-opioid receptor.
-
Principle: Competitive radioligand binding assays are commonly used. These assays measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand with known high affinity for the MOR (e.g., [³H]-DAMGO) from the receptor.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the µ-opioid receptor (e.g., CHO-K1 cells stably expressing the human MOR, or rat brain tissue).
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
-
Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound to activate G-protein signaling.
-
Principle: This assay often utilizes a split-luciferase complementation system. The µ-opioid receptor is fused to one fragment of a luciferase enzyme, and a mini-Gαi protein (a truncated Gα subunit) is fused to the other fragment. Agonist-induced recruitment of the mini-Gαi protein to the receptor brings the two luciferase fragments into close proximity, reconstituting a functional enzyme and generating a luminescent signal.
-
General Protocol:
-
Cell Culture: HEK293 cells stably co-expressing the MOR-luciferase fragment fusion and the mini-Gαi-luciferase fragment fusion are cultured.
-
Assay Plate Preparation: Cells are seeded into microplates.
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Incubation: The plate is incubated to allow for receptor activation and signal generation.
-
Signal Detection: A substrate for the luciferase enzyme is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ and Eₘₐₓ values.
-
-
Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound to recruit β-arrestin2 to the MOR.
-
Principle: Similar to the mini-Gαi assay, this often employs an enzyme fragment complementation (EFC) technology. The MOR is tagged with a small enzyme fragment, and β-arrestin2 is fused to a larger, inactive fragment. Agonist-induced recruitment of β-arrestin2 to the receptor brings the fragments together, forming an active enzyme that generates a detectable signal.
-
General Protocol:
-
Cell Culture: A cell line (e.g., U2OS) stably co-expressing the tagged MOR and β-arrestin2 is used.
-
Cell Plating: Cells are plated in microplates.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated to allow for β-arrestin2 recruitment.
-
Detection: Detection reagents, including the enzyme substrate, are added.
-
Signal Measurement: The chemiluminescent signal is measured.
-
Data Analysis: Potency (EC₅₀) and efficacy (Eₘₐₓ) are determined from the concentration-response curves.
-
Pharmacokinetics and In Vivo Activity
Currently, there is a limited amount of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and in vivo pharmacological effects (e.g., analgesia, respiratory depression) of this compound. Further research is required to fully understand its in vivo profile and potential toxicological effects.
Conclusion
This compound is a potent synthetic opioid that acts as a high-efficacy agonist at the µ-opioid receptor. In vitro data demonstrate that it robustly activates both G-protein and β-arrestin2 signaling pathways, with no significant bias towards either. The lack of comprehensive in vivo and pharmacokinetic data highlights a critical gap in the understanding of this novel psychoactive substance. Continued research into the complete pharmacological and toxicological profile of this compound is essential for public health and safety. The experimental frameworks outlined in this guide provide a basis for the continued investigation of this and other emerging synthetic opioids.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and this compound as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro functional characterization of a panel of non-fentanyl opioid new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Piperidylthiambutene on Dopamine Transmission in the Nucleus Accumbens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the effects of Piperidylthiambutene (PTB), a synthetic opioid, on dopamine transmission within the nucleus accumbens, a critical brain region implicated in reward and addiction. Drawing upon contemporary pharmacological research, this document details the in vitro and in vivo pharmacological profile of PTB, with a specific focus on its interaction with the μ-opioid receptor (MOR) and its subsequent influence on dopaminergic signaling. This guide synthesizes quantitative data into structured tables for comparative analysis, presents detailed experimental methodologies for key assays, and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of PTB's mechanism of action.
Introduction
The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a primary neural circuit governing reward, motivation, and reinforcement.[1] Addictive substances are known to hijack this pathway, leading to supraphysiological increases in dopamine levels in the NAc, which is believed to be a key neurobiological substrate for their reinforcing effects.[2] Opioids, a class of drugs that includes both prescription analgesics and illicit substances, exert their rewarding effects primarily through the activation of μ-opioid receptors (MORs) within this circuitry.[2]
This compound (PTB) is a synthetic opioid whose pharmacological properties are of increasing interest to the scientific community. Understanding its precise effects on dopamine transmission in the nucleus accumbens is crucial for elucidating its potential for abuse and for the development of novel therapeutic interventions. This guide focuses on the current scientific understanding of PTB's interaction with the dopaminergic system, primarily referencing the findings of De Luca et al. (2022), which provide a direct pharmacological characterization of this compound.[3]
Mechanism of Action: Opioid-Mediated Dopamine Release
Opioids increase dopamine release in the nucleus accumbens indirectly. The canonical mechanism involves the activation of MORs located on GABAergic interneurons in the VTA.[1] Activation of these inhibitory MORs leads to a hyperpolarization of the GABAergic neurons, reducing their inhibitory tone on dopamine neurons. This disinhibition of dopamine neurons results in increased firing and a subsequent surge of dopamine release in their projection targets, including the nucleus accumbens.[1][4]
Signaling Pathway Diagram
Caption: Opioid-induced dopamine release pathway in the VTA-NAc circuit.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound, with comparative data for the well-characterized MOR agonist DAMGO ([D-Ala2, NMe-Phe4, Gly-ol5]-enkephalin) and other novel synthetic opioids where available, based on the findings of De Luca et al. (2022).[3]
Table 1: In Vitro μ-Opioid Receptor Binding Affinity
| Compound | Kᵢ (nM) in Rat Cerebral Cortex | Kᵢ (nM) in CHO-MOR Cells |
| This compound (PTB) | > 1000 | > 1000 |
| DAMGO | 0.8 ± 0.1 | 1.5 ± 0.2 |
Kᵢ represents the inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.
Table 2: In Vitro μ-Opioid Receptor Functional Activity (GTPγS Binding Assay)
| Compound | EC₅₀ (nM) in Rat Cerebral Cortex | Eₘₐₓ (% of DAMGO) in Rat Cerebral Cortex | EC₅₀ (nM) in CHO-MOR Cells | Eₘₐₓ (% of DAMGO) in CHO-MOR Cells |
| This compound (PTB) | > 1000 | Not Determined | > 1000 | Not Determined |
| DAMGO | 80 ± 10 | 100 | 50 ± 8 | 100 |
EC₅₀ is the half-maximal effective concentration, a measure of potency. Eₘₐₓ is the maximum efficacy.
Table 3: In Vivo Effect on Dopamine in the Nucleus Accumbens Shell
While De Luca et al. (2022) state that this compound has lower affinity and potency than DAMGO, specific quantitative data on its effect on dopamine release in the nucleus accumbens was not provided in the publication.[3] The study did, however, quantify the effects of other novel synthetic opioids, Isotonitazene and Metonitazene, demonstrating their ability to increase dialysate dopamine in the NAc shell.[3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the pharmacological characterization of this compound.
μ-Opioid Receptor (MOR) Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a compound for the μ-opioid receptor.
Materials:
-
Rat cerebral cortex or Chinese Hamster Ovary (CHO) cells stably expressing the human MOR.
-
[³H]DAMGO (radioligand).
-
Naloxone (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex or CHO-MOR cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]DAMGO and varying concentrations of this compound.
-
Non-specific Binding: In a parallel set of wells, incubate the membranes with [³H]DAMGO and a high concentration of naloxone to determine non-specific binding.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (concentration of PTB that inhibits 50% of [³H]DAMGO binding) from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the MOR upon agonist binding.
Materials:
-
Membrane preparations (as above).
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Unlabeled GTPγS (for non-specific binding).
Procedure:
-
Membrane Incubation: Pre-incubate the membrane preparation with GDP to ensure G-proteins are in their inactive state.
-
Agonist Stimulation: Add varying concentrations of this compound to the membranes.
-
Initiation of Reaction: Add a fixed concentration of [³⁵S]GTPγS to initiate the binding to activated G-proteins.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a set period.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Quantification: Wash the filters and measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the specific binding and plot the concentration-response curve to calculate the EC₅₀ and Eₘₐₓ values for PTB.
Experimental Workflow: GTPγS Binding Assay
Caption: Workflow for a [³⁵S]GTPγS functional binding assay.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of awake, freely moving animals.
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Surgery: Anesthetize the rat and use a stereotaxic apparatus to implant a guide cannula targeting the nucleus accumbens shell.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound (e.g., intravenously).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) following drug administration.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-drug dopamine levels as a percentage change from the baseline.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment.
Discussion and Conclusion
The available pharmacological data indicate that this compound is a μ-opioid receptor agonist with a markedly lower affinity and potency compared to the standard agonist DAMGO.[3] Its high Kᵢ and EC₅₀ values suggest that significantly higher concentrations of PTB would be required to elicit a response at the MOR compared to more potent opioids. While direct evidence of PTB-induced dopamine release in the nucleus accumbens is not quantitatively detailed in the primary literature, its classification as a MOR agonist strongly implies that it will, at sufficient doses, engage the same VTA-NAc circuitry as other opioids to increase dopamine transmission.
The lack of potent activity at the MOR may translate to a lower abuse liability compared to high-potency opioids. However, further in vivo studies are necessary to quantify the dose-dependent effects of PTB on dopamine levels in the nucleus accumbens and to correlate these neurochemical changes with behavioral outcomes, such as self-administration and conditioned place preference.
This technical guide provides a foundational understanding of this compound's effects on dopamine transmission, based on current scientific evidence. The detailed experimental protocols and workflow visualizations serve as a resource for researchers designing future studies to further elucidate the neuropharmacological profile of this and other novel synthetic opioids. A thorough investigation of the dose-response relationship of PTB on dopamine release in the nucleus accumbens is a critical next step in characterizing its potential clinical and societal impact.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. iris.unica.it [iris.unica.it]
- 4. Presynaptic Mu Opioid Receptors Suppress the Functional Connectivity of Ventral Tegmental Area Dopaminergic Neurons with Aversion-Related Brain Regions | Journal of Neuroscience [jneurosci.org]
The Thiambutene Class of Opioids: A Technical Guide to their Discovery, History, and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thiambutene class of synthetic opioids, a group of analgesics developed in the mid-20th century. It details their discovery and historical context, key chemical structures, and pharmacological properties. This document summarizes available quantitative data on their potency and presents detailed experimental protocols for their synthesis and pharmacological evaluation. Furthermore, it visualizes the pertinent opioid receptor signaling pathways and structure-activity relationships to facilitate a deeper understanding for researchers in drug development.
Introduction and Historical Context
The thiambutene class of opioids emerged from the post-World War II era of intensive research into synthetic analgesics. In the late 1940s, researchers at the British laboratory of Burroughs-Wellcome sought to develop potent pain relievers with potentially fewer side effects than morphine. This effort led to the synthesis of a series of 3,3-dithienylalkenylamines, which became known as the thiambutenes[1].
The initial discovery, spearheaded by Donald Wallace Adamson, found that while the parent compound, thiambutene, lacked analgesic effects, several of its N-substituted derivatives exhibited potency comparable to or exceeding that of morphine[1]. The most notable members of this class include dimethylthiambutene, diethylthiambutene, and ethylmethylthiambutene[1]. Of these, diethylthiambutene saw the most widespread use, primarily in veterinary medicine[1][2].
The development of these compounds occurred in a landscape of burgeoning understanding of opioid pharmacology. However, their clinical use in humans was limited, and several members of the class were eventually placed under international control due to their potential for abuse[2][3].
Chemical Structure and Synthesis
The core structure of the thiambutene class is a 4,4-di-(2-thienyl)-but-3-en-2-amine backbone. Variations in the substituent on the amine group lead to a range of compounds with differing potencies and pharmacological profiles.
General Synthesis Workflow
The synthesis of thiambutene derivatives generally involves a multi-step process. A common route for the synthesis of diethylthiambutene is outlined below.
Caption: General synthesis workflow for diethylthiambutene.
Experimental Protocols
Synthesis of 3-Dimethylamino-1-(2-thienyl)-1-propanone hydrochloride (A Mannich Base Intermediate) [4]
-
Materials: 2-acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, concentrated hydrochloric acid, ethanol, acetone.
-
Procedure:
-
A mixture of 2-acetylthiophene (0.5 mol), dimethylamine hydrochloride (0.65 mol), paraformaldehyde (0.22 mol), and a catalytic amount of concentrated hydrochloric acid (1 ml) in ethanol (80 ml) is refluxed for 1.5 hours[4].
-
The resulting solution is diluted with ethanol (100 ml) and acetone (500 ml)[4].
-
The solution is cooled overnight to allow for crystallization[4].
-
The solid product is collected by filtration to yield 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride[4].
-
Synthesis of Diethylthiambutene [2]
-
Step 1: Conjugate Addition
-
Diethylamine is reacted with ethyl crotonate in a suitable solvent to yield ethyl 3-(diethylamino)butanoate[2].
-
-
Step 2: Grignard-type Reaction
-
The ester from Step 1 is treated with two equivalents of 2-thienyllithium (prepared from 2-bromothiophene and a strong base like n-butyllithium) in an ethereal solvent to form the corresponding tertiary alcohol[2].
-
-
Step 3: Dehydration
-
The tertiary alcohol is subjected to acidic dehydration to yield diethylthiambutene[2].
-
Pharmacology and Mechanism of Action
The thiambutenes are opioid receptor agonists, with their primary analgesic effects mediated through the µ-opioid receptor (MOR).
Signaling Pathways
Activation of the µ-opioid receptor by a thiambutene agonist initiates a cascade of intracellular events characteristic of G-protein coupled receptors (GPCRs).
Caption: General µ-opioid receptor signaling cascade.
Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:
-
The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit inhibits N-type voltage-gated calcium channels and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to hyperpolarization of the neuron and a decrease in neurotransmitter release.
-
Both G-protein dependent and β-arrestin mediated pathways can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, which is implicated in both analgesia and the development of tolerance.
Quantitative Pharmacological Data
Quantitative data for the thiambutene class is sparse in modern literature. The following table summarizes available data, primarily from historical sources and a recent study on piperidylthiambutene.
| Compound | Relative Potency (Morphine = 1) | Receptor Binding Affinity (Ki, nM) | In Vitro Potency (EC50, nM) | In Vivo Analgesic Potency (ED50, mg/kg) |
| Ethylmethylthiambutene | 1.3[1][3] | Data not available | Data not available | Data not available |
| Dimethylthiambutene | ~1[1] | Data not available | Data not available | Data not available |
| Diethylthiambutene | ~1[1] | Data not available | Data not available | Data not available |
| Pyrrolidinylthiambutene | 0.7[1] | Data not available | Data not available | Data not available |
| This compound | Data not available | Lower than DAMGO[5] | Lower than DAMGO[5] | Data not available |
Note: The lack of comprehensive, directly comparable quantitative data is a significant gap in the current understanding of the thiambutene class.
Structure-Activity Relationships (SAR)
The analgesic potency of the thiambutenes is highly dependent on the nature of the substituent on the amine nitrogen.
Caption: Structure-activity relationship for N-substituents.
Key SAR observations include:
-
N,N-dialkyl substitution: Small alkyl groups like methyl and ethyl confer analgesic activity.
-
Asymmetric substitution: Ethylmethylthiambutene is more potent than both dimethylthiambutene and diethylthiambutene, suggesting an optimal size and lipophilicity for the N-substituents[1].
-
Cyclic amines: Incorporation of a pyrrolidine ring results in a decrease in potency compared to morphine[1].
-
Stereochemistry: The thiambutenes possess a chiral center, with the dextro (+) isomer being the more potent enantiomer[1].
Key Experimental Methodologies
The pharmacological evaluation of thiambutene derivatives relies on standard in vitro and in vivo assays for opioid compounds.
In Vitro Assays
Radioligand Binding Assay (for determining receptor affinity, Ki)
-
Objective: To determine the affinity of a thiambutene derivative for the µ, δ, and κ opioid receptors.
-
Principle: This competitive binding assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors) from the receptor.
-
Generalized Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the opioid receptor of interest or from brain tissue.
-
Assay Setup: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled thiambutene derivative.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the thiambutene derivative that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay (for determining functional potency, EC50, and efficacy, Emax)
-
Objective: To measure the ability of a thiambutene derivative to activate G-protein signaling through the opioid receptor.
-
Principle: This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation by an agonist.
-
Generalized Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay.
-
Assay Setup: Membranes are incubated with GDP, varying concentrations of the thiambutene derivative, and [³⁵S]GTPγS.
-
Incubation: The reaction is allowed to proceed for a defined period.
-
Separation: The reaction is terminated by rapid filtration, and unbound [³⁵S]GTPγS is washed away.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit on the filters is measured.
-
Data Analysis: A dose-response curve is generated to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.
-
In Vivo Assay
Hot Plate Test (for determining analgesic activity, ED50)
-
Objective: To assess the central analgesic effect of a thiambutene derivative in a rodent model.
-
Principle: The test measures the latency of the animal to react to a thermal stimulus (a heated surface). An increase in the reaction latency indicates an analgesic effect.
-
Generalized Protocol:
-
Animal Acclimation: Animals (typically mice or rats) are acclimated to the testing environment.
-
Baseline Measurement: The baseline reaction time of each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) is recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The thiambutene derivative is administered (e.g., via subcutaneous or intraperitoneal injection) at various doses.
-
Post-treatment Measurement: At a predetermined time after drug administration, the reaction latency on the hot plate is measured again.
-
Data Analysis: The dose of the thiambutene derivative that produces a 50% increase in the reaction latency (ED50) is calculated.
-
Conclusion
The thiambutene class of opioids represents an early and significant development in the field of synthetic analgesics. While their clinical application has been limited, their study provides valuable insights into the structure-activity relationships of open-chain opioids. The core dithienylalkenylamine structure and the influence of N-substituents on potency offer a historical case study for medicinal chemists and pharmacologists. Further research, should it become a priority, would benefit from modern pharmacological techniques to provide a more complete and quantitative understanding of their interaction with opioid receptors and their downstream signaling pathways.
References
- 1. Thiambutenes - Wikipedia [en.wikipedia.org]
- 2. Diethylthiambutene - Wikipedia [en.wikipedia.org]
- 3. Ethylmethylthiambutene - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and this compound as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Piperidylthiambutene IUPAC name and chemical formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic opioid Piperidylthiambutene, also known as Piperidinohton. It covers its chemical identity, pharmacological properties, and detailed experimental protocols for its synthesis, analysis, and functional characterization. This document is intended to serve as a core resource for professionals in the fields of pharmacology, forensic science, and drug development.
Chemical Identity
This compound is a synthetic opioid belonging to the thiambutene class of analgesics. It is structurally distinct from fentanyl and its analogues.
-
IUPAC Name: Two systematic names are found in the literature for this compound: 1-[4,4-Di(thiophen-2-yl)but-3-en-2-yl]piperidine is commonly cited[1], while 1-[1-methyl-3,3-bis(2-thienyl)allyl]piperidine is also used. Both names describe the same chemical structure, with the former being a more modern and preferred IUPAC name according to current nomenclature rules.
-
Chemical Formula: C₁₇H₂₁NS₂[1]
-
Molecular Weight: 303.49 g/mol [2]
-
CAS Number: 54160-31-5 (free base)[1]
-
Stereochemistry: The compound is typically encountered as a racemic mixture[2].
Physicochemical and Pharmacological Data
This compound has been characterized through various analytical and pharmacological studies. The following tables summarize the available quantitative data.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 188 to 189 °C (370 to 372 °F) | [1] |
| Solubility (Hydrochloride Salt) | ||
| DMF | 30 mg/mL | Cayman Chemical |
| DMSO | 30 mg/mL | Cayman Chemical |
| Ethanol | 30 mg/mL | Cayman Chemical |
| PBS (pH 7.2) | 10 mg/mL | Cayman Chemical |
Table 2: In Vitro Pharmacological Data at the Human μ-Opioid Receptor (MOR)
| Assay | Parameter | Value | Reference Compound |
| mini-Gᵢ Recruitment | EC₅₀ | 11.4 nM (95% CI: 7.9–16.5) | Hydromorphone (EC₅₀ = 25.1 nM) |
| Eₘₐₓ | >260% | Hydromorphone (Eₘₐₓ = 100%) | |
| β-arrestin2 Recruitment | EC₅₀ | 35.8 nM (95% CI: 23.9–53.6) | Hydromorphone (EC₅₀ = 73.0 nM) |
| Eₘₐₓ | 158% (95% CI: 147–169) | Hydromorphone (Eₘₐₓ = 100%) |
Data sourced from Vandeputte et al. (2020)[3]. The study indicates this compound is a potent and high-efficacy agonist at the μ-opioid receptor, activating both G-protein and β-arrestin2 pathways without significant bias[3][4]. Another study noted it showed lower affinity and potency than the reference agonist DAMGO in rat brain membranes and CHO-MOR cells[5]. In animal models, its analgesic potency is reported to be similar to that of morphine[1].
Experimental Protocols
This section details the methodologies for the synthesis, analytical identification, and pharmacological evaluation of this compound.
Synthesis Protocol
The synthesis of this compound can be achieved via a patented method involving a Grignard reaction followed by dehydration[1].
Principle: The core of the synthesis involves the formation of a tertiary alcohol by reacting an ester with a Grignard reagent, followed by elimination of water to form the characteristic double bond of the thiambutene structure.
Reagents:
-
3-Piperidinobutyric acid ethyl ester
-
2-Bromothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
Methodology:
-
Grignard Reagent Formation: Prepare 2-thienylmagnesium bromide by reacting 2-bromothiophene with magnesium turnings in an anhydrous ether solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reaction: Add 3-piperidinobutyric acid ethyl ester dropwise to the freshly prepared Grignard reagent (using at least 2 equivalents of the Grignard reagent). The reaction mixture is typically stirred at room temperature or under reflux to ensure complete reaction, forming a tertiary alcohol intermediate.
-
Hydrolysis: Quench the reaction by carefully adding an aqueous solution of a weak acid (e.g., ammonium chloride) to hydrolyze the magnesium alkoxide salt and dissolve the magnesium salts.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Dehydration: Dissolve the crude tertiary alcohol in a suitable solvent (e.g., toluene, benzene) and add a catalytic amount of a strong acid. Heat the mixture under reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the alkene product.
-
Purification: After the reaction is complete, neutralize the acid catalyst, wash the organic layer, dry, and concentrate. Purify the crude this compound product using a suitable technique such as column chromatography or recrystallization to yield the final product.
Analytical Identification Protocols
The identification of this compound in seized materials or biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Perform an acid/base extraction on the sample material to isolate the analyte.
-
Instrumentation: Agilent 5975 Series GC/MSD System or equivalent.
-
Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar mid-polarity column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL, splitless injection at 265 °C.
-
Oven Program: Initial temperature of 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min.
-
MS Parameters:
-
Transfer Line: 300 °C
-
MS Source: 230 °C
-
MS Quad: 150 °C
-
Mass Scan Range: 40-550 m/z
-
-
Identification: Compare the retention time (reported as ~6.48 min under these conditions) and mass spectrum against a certified reference standard[6].
B. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
-
Sample Preparation: Dilute an acid/base extract of the sample 1:100 in the mobile phase.
-
Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system or equivalent.
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium formate, pH 3.0
-
B: Acetonitrile
-
-
Gradient: Start at 95% A, decrease to 5% A over 13 minutes, then return to 95% A at 15.5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
QTOF Parameters:
-
TOF MS Scan Range: 100-510 Da.
-
-
Identification: Confirm the presence of the analyte by comparing the retention time and the accurate mass measurement of the protonated molecular ion ([M+H]⁺) with a certified reference standard[6].
Pharmacological Assay Protocols
A. [³⁵S]GTPγS Binding Assay (G-Protein Activation)
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
-
Materials:
-
Cell membranes expressing the human μ-opioid receptor (e.g., from CHO or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS (radioligand).
-
This compound and reference agonists (e.g., DAMGO).
-
Unlabeled GTPγS for non-specific binding determination.
-
96-well filter plates and scintillation cocktail.
-
-
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer, serial dilutions of this compound or a reference agonist, and cell membranes (typically 10-20 µg protein/well).
-
Pre-incubation: Add GDP to a final concentration of ~30 µM and pre-incubate the plate for 15-30 minutes at 30°C.
-
Reaction Initiation: Add [³⁵S]GTPγS to a final concentration of ~0.1 nM to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values[6][7][8].
-
B. β-Arrestin2 Recruitment Assay
This assay measures the recruitment of β-arrestin2 to an activated GPCR, a key event in receptor desensitization and G protein-independent signaling. Enzyme Fragment Complementation (EFC) is a common technology for this assay.
-
Materials:
-
Cells stably co-expressing the human μ-opioid receptor fused to a small enzyme fragment and β-arrestin2 fused to a larger, complementing enzyme fragment (e.g., PathHunter® cells).
-
Cell culture medium and 96- or 384-well plates.
-
This compound and reference agonists.
-
Detection reagents containing the enzyme substrate.
-
-
Methodology:
-
Cell Plating: Seed the engineered cells into a white, clear-bottom microplate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and reference agonists and add them to the respective wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagent, which contains the chemiluminescent substrate, to each well. Incubate at room temperature for approximately 60 minutes.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to a reference agonist (e.g., DAMGO or hydromorphone). Plot the signal against the logarithm of the agonist concentration and fit the data to determine EC₅₀ and Eₘₐₓ values[9][10][11].
-
C. In Vivo Analgesia Assay (Tail-Flick Test)
The tail-flick test is a standard method to assess the analgesic properties of compounds in rodents by measuring the latency to a thermal stimulus.
-
Subjects: Male Sprague-Dawley rats or CD-1 mice.
-
Apparatus: Tail-flick analgesia meter with a radiant heat source or a temperature-controlled water bath (52°C).
-
Methodology:
-
Acclimation: Acclimate the animals to the restraining device before testing.
-
Baseline Latency: Measure the baseline tail-flick latency by applying the heat source to a specific portion of the animal's tail. The time taken for the animal to flick its tail out of the heat path is recorded. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage. Repeat this measurement 2-3 times to get a stable baseline.
-
Drug Administration: Administer this compound or a control vehicle via a specified route (e.g., intravenous, intraperitoneal).
-
Post-treatment Latency: Measure the tail-flick latency at several time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. This allows for the determination of the compound's potency (ED₅₀), peak effect, and duration of action[12][13][14].
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: A logical diagram illustrating the key steps in the synthesis of this compound.
Caption: Experimental workflow for the identification of this compound in a sample.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. In vitro functional characterization of a panel of non-fentanyl opioid new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and this compound as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciensano.be [sciensano.be]
- 12. Optimal interval for hot water immersion tail-flick test in rats | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. m.youtube.com [m.youtube.com]
Navigating the Physicochemical Landscape of Piperidylthiambutene: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Piperidylthiambutene, a synthetic opioid of the thiambutene class. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate the handling, formulation, and analysis of this compound in a laboratory setting.
Introduction
This compound, chemically known as 1-[1-methyl-3,3-bis(2-thienyl)allyl]piperidine, is a synthetic opioid with analgesic properties.[1][2] Its structural distinction from fentanyl and its analogues necessitates a thorough understanding of its physicochemical properties for accurate research and development. This guide focuses on two critical parameters: solubility in common laboratory solvents and stability under various conditions.
Chemical and Physical Data
A foundational understanding of the basic chemical and physical properties of this compound is essential for laboratory work.
| Property | Value | Reference |
| IUPAC Name | 1-[1-methyl-3,3-bis(2-thienyl)allyl]piperidine | [1] |
| Synonyms | Piperidinohton | [1] |
| CAS Number | 64037-51-0 | [1] |
| Molecular Formula | C₁₇H₂₁NS₂ | [1][3] |
| Molecular Weight | 303.5 g/mol | [1] |
| Appearance | Tan Solid Material | [1] |
| Melting Point | 188 to 189 °C (370 to 372 °F) | [2] |
Solubility Profile
The solubility of a compound is a critical factor in its formulation, delivery, and analytical characterization. The following table summarizes the known solubility of this compound hydrochloride.
| Solvent | Concentration | Form | Reference |
| Dimethylformamide (DMF) | 30 mg/ml | Hydrochloride | [4] |
| Dimethyl sulfoxide (DMSO) | 30 mg/ml | Hydrochloride | [4] |
| Ethanol | 30 mg/ml | Hydrochloride | [4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/ml | Hydrochloride | [4] |
Experimental Protocol for Solubility Determination (General Method):
A standardized protocol for determining the solubility of a compound like this compound typically involves the following steps:
-
Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Caption: General workflow for determining the solubility of this compound.
Stability Profile
The stability of this compound is crucial for its storage, handling, and the interpretation of analytical results.
Storage Conditions:
This compound hydrochloride is reported to be stable for at least 5 years when stored at -20°C.[4]
Degradation Pathways:
While specific degradation pathways for this compound are not extensively documented in the public domain, synthetic opioids, in general, can be susceptible to degradation through several mechanisms, including:
-
Hydrolysis: The amide or ester linkages present in some opioids can be susceptible to hydrolysis, especially at extreme pH values.[5][6]
-
Oxidation: The nitrogen atom in the piperidine ring and other functional groups can be prone to oxidation.[5][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of organic molecules.
Experimental Protocol for Stability Assessment (General Method):
A typical stability study for a compound like this compound would involve:
-
Sample Preparation: Prepare solutions of the compound in the desired solvents and at various pH values.
-
Stress Conditions: Expose the samples to a range of conditions, including elevated temperatures, high humidity, and light (e.g., in a photostability chamber).
-
Time-Point Analysis: At specified time intervals, withdraw aliquots of the samples.
-
Analysis: Analyze the aliquots using a stability-indicating analytical method (e.g., HPLC with a diode-array detector) to quantify the remaining parent compound and detect the formation of any degradation products.
Caption: Flowchart of a typical stability study for a pharmaceutical compound.
Analytical Considerations
The analysis of this compound often involves chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Typically involves an acid/base extraction.[1]
-
Instrumentation: An Agilent 5975 Series GC/MSD System or similar is often used.[1]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS):
-
Sample Preparation: A dilution of an acid/base extract in the mobile phase is a common approach.[1]
-
Instrumentation: A Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system is an example of the instrumentation used.[1]
Conclusion
This technical guide provides a summary of the currently available information on the solubility and stability of this compound. The provided data on the hydrochloride salt's solubility in DMF, DMSO, ethanol, and PBS offers a starting point for researchers. The long-term stability at -20°C suggests that with proper storage, the compound can be reliably used over extended periods. The generalized experimental protocols and analytical considerations outlined herein offer a framework for laboratories to conduct further, more detailed investigations into the physicochemical properties of this synthetic opioid. As research on this compound continues, a more comprehensive understanding of its behavior in various solvent systems and under different environmental stressors will be essential for its safe and effective use in scientific and developmental applications.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Piperidylthiambutene in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidylthiambutene is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, often referred to as "nitazenes." The emergence of novel psychoactive substances (NPS) like this compound poses a significant challenge for forensic and clinical toxicology laboratories.[1][2] Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in biological matrices to understand its pharmacokinetics, toxicology, and to aid in clinical and forensic investigations. These application notes provide detailed protocols for the analysis of this compound in various biological specimens, including blood, urine, oral fluid, and hair, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Analytical Methods Overview
The primary analytical techniques for the identification and quantification of this compound in biological samples are chromatography-based methods coupled with mass spectrometry. LC-MS/MS is the preferred method due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[2][3][4][5][6][7] GC-MS can also be employed, particularly for certain matrices like oral fluid, and may require derivatization to improve the volatility of the analyte.[8][9][10][11]
Sample preparation is a critical step to remove matrix interferences and concentrate the analyte. Common techniques include:
-
Liquid-Liquid Extraction (LLE): A robust method for extracting analytes from complex matrices like blood and urine.[2]
-
Solid-Phase Extraction (SPE): Offers cleaner extracts and high recovery rates, particularly for complex matrices like hair.[12]
-
"Dilute-and-Shoot": A simpler and faster approach, primarily used for urine samples, where the sample is diluted before direct injection into the LC-MS/MS system.[13][14]
-
Protein Precipitation (PPT): A rapid method for removing proteins from plasma or whole blood samples.[3][4][5]
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of synthetic opioids, including compounds structurally similar to this compound, in various biological matrices. These values can serve as a benchmark when developing and validating a method for this compound.
Table 1: LC-MS/MS Quantitative Data for Synthetic Opioids in Whole Blood
| Analyte | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |
| Fentanyl | 0.1 - 0.5 | 0.5 - 100 | 85 - 110 | [3][4][5] |
| Fentanyl Analogs | 0.05 - 1.0 | 0.1 - 250 | 43 - 92 | [15] |
| Buprenorphine | 0.1 | 0.5 - 50 | >85 | [16] |
| General Opioids | 0.5 - 2.5 | 1.0 - 100 | >70 | [15] |
Table 2: LC-MS/MS Quantitative Data for Synthetic Opioids in Urine
| Analyte | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |
| Fentanyl | 0.1 | 0.1 - 50 | >90 | [17] |
| Fentanyl Analogs | 2 - 6 (ng/L) | N/A | 74.9 - 97.3 | [6] |
| Synthetic Cathinones | 0.09 - 0.5 | 0.5 - 100 | N/A | [18] |
| General Drugs of Abuse | 20 - 100 | N/A | N/A | [13] |
Table 3: GC-MS and LC-MS/MS Quantitative Data for Synthetic Opioids in Oral Fluid
| Analyte | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |
| Fentanyl (GC-MS) | 1.0 | 1.0 - 50 | 80 - 100 | [11] |
| Fentanyl Analogs (LC-MS/MS) | 0.1 - 1.0 | 0.05 - 250 | 43 - 92 | [15] |
| General Opioids (LC-MS/MS) | 1.0 | 1.0 - 50 | >20 | [16] |
Table 4: LC-MS/MS Quantitative Data for Synthetic Opioids in Hair
| Analyte | LLOQ (pg/mg) | Linearity (pg/mg) | Recovery (%) | Reference |
| Fentanyl Analogs | 11 - 21 | N/A | 74.3 - 95.7 | [6] |
| Buprenorphine | 0.5 (ng/mg) | N/A | N/A | |
| PCP & Metabolites | 0.1 (ng/mg) | N/A | N/A | [12] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Whole Blood
This protocol is adapted from established methods for the analysis of synthetic opioids in whole blood.[2][3][4][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of whole blood into a 10 mL glass tube.
-
Add an appropriate internal standard (e.g., this compound-d5).
-
Add 1 mL of saturated sodium borate buffer (pH 9.0).
-
Vortex for 30 seconds.
-
Add 5 mL of n-butyl chloride:acetonitrile (4:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by direct infusion of a this compound standard.
Protocol 2: LC-MS/MS Analysis of this compound in Urine ("Dilute-and-Shoot")
This protocol is a simplified method suitable for high-throughput screening.[13][14]
1. Sample Preparation
-
Pipette 100 µL of urine into a microcentrifuge tube.
-
Add an appropriate internal standard (e.g., this compound-d5).
-
Add 900 µL of methanol.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
(Follow the same instrumentation and conditions as in Protocol 1, with potential adjustments to the gradient for optimal separation).
Protocol 3: GC-MS Analysis of this compound in Oral Fluid
This protocol is based on general methods for drug screening in oral fluid.[8][11][19]
1. Sample Collection
-
Collect oral fluid using a specialized collection device (e.g., Quantisal™ or similar).
2. Sample Preparation (Solid-Phase Extraction)
-
Transfer the oral fluid sample to a glass tube.
-
Add an appropriate internal standard (e.g., this compound-d5).
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of freshly prepared methylene chloride:isopropanol:ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis. (Derivatization with an agent like BSTFA may be necessary to improve peak shape and sensitivity).
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, ramp to 300°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Protocol 4: LC-MS/MS Analysis of this compound in Hair
This protocol is adapted from methods for the analysis of drugs of abuse in hair.[12][20][21][22]
1. Sample Preparation
-
Wash approximately 20-50 mg of hair sequentially with dichloromethane and methanol to remove external contamination.
-
Dry the hair at room temperature.
-
Pulverize the hair using a ball mill.
-
To the powdered hair, add an appropriate internal standard (e.g., this compound-d5).
-
Add 1 mL of methanol and incubate at 50°C for 16 hours with shaking.
-
Centrifuge and transfer the methanol extract to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Instrumentation and Conditions
-
(Follow the same instrumentation and conditions as in Protocol 1).
Visualizations
Putative Metabolic Pathway of this compound
The metabolism of this compound has not been fully elucidated in humans. However, based on the known metabolic pathways of other 2-benzylbenzimidazole opioids and fentanyl analogs, a putative metabolic pathway can be proposed.[23][24][25][26] The primary metabolic routes are expected to be N-dealkylation of the piperidine nitrogen, O-dealkylation of the ethoxy group, and hydroxylation of the piperidine ring or the thiophene ring, followed by glucuronide conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. antisel.gr [antisel.gr]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. lcms.cz [lcms.cz]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. Oral fluid testing for drugs of abuse: positive prevalence rates by Intercept immunoassay screening and GC-MS-MS confirmation and suggested cutoff concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. forensicrti.org [forensicrti.org]
- 10. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 11. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hair analysis for drugs of abuse XII. Determination of PCP and its major metabolites, PCHP and PPC, in rat hair after administration of PCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated dilute-and-shoot LC-MS-MS urine screening for the analysis of 95 illicit drugs and medicines: Insights from clinical and forensic Brazilian cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iris.uniroma1.it [iris.uniroma1.it]
- 16. Development and validation of quantitative analytical method for 50 drugs of antidepressants, benzodiazepines and opioids in oral fluid samples by liquid chromatography–tandem mass spectrometry | springermedizin.de [springermedizin.de]
- 17. iris.unito.it [iris.unito.it]
- 18. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples [mdpi.com]
- 19. Oral Fluid Toxicology | Drug Testing Lab | Harvest Labs [harvest-labs.com]
- 20. unodc.org [unodc.org]
- 21. Forensic Hair Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 23. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Human metabolism of four synthetic benzimidazole opioids: isotonitazene, metonitazene, etodesnitazene, and metodesnitazene - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 26. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Piperidylthiambutene using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the qualitative analysis of piperidylthiambutene, a synthetic opioid, using gas chromatography-mass spectrometry (GC-MS). The methodology outlined is based on established forensic laboratory procedures and is intended for researchers, scientists, and drug development professionals. This document includes comprehensive information on sample preparation, instrumentation, and data analysis. While specific quantitative performance data such as the limit of detection (LOD) and limit of quantification (LOQ) are not available in the cited literature for this exact method, this protocol provides a robust foundation for the identification of this compound.
Introduction
This compound is a synthetic opioid that is structurally distinct from fentanyl and its analogues.[1] As with many novel psychoactive substances (NPS), the development of reliable analytical methods is crucial for its identification in forensic casework, clinical toxicology, and pharmaceutical research. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound.[1] This document details a GC-MS method for the analysis of this compound.
Experimental Protocol
Sample Preparation
A standard and effective method for the extraction of this compound from a sample matrix is acid/base extraction.[1]
Materials:
-
Sample containing this compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Organic solvent (e.g., diethyl ether or a mixture of chloroform and isopropanol)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
GC-MS vials
Procedure:
-
Dissolve a known quantity of the sample in 0.1 M HCl.
-
Wash the acidic solution with an organic solvent to remove any neutral or acidic impurities. Discard the organic layer.
-
Make the aqueous layer basic by adding 0.1 M NaOH until the pH is greater than 10.
-
Extract the basic solution with an organic solvent. The this compound will move into the organic layer.
-
Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol, ethyl acetate) for GC-MS analysis.
-
Transfer the reconstituted sample to a GC-MS vial.
GC-MS Instrumentation and Parameters
The following instrumental parameters have been shown to be effective for the analysis of this compound.[1]
| Parameter | Value |
| GC System | Agilent 5975 Series GC/MSD System or equivalent |
| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Inlet Temperature | 265 °C |
| Injection Type | Splitless |
| Injection Volume | 1 µL |
| Oven Program | 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min |
| Transfer Line Temp. | 300 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-550 m/z |
| Threshold | 250 |
Data Presentation
Quantitative Data
Based on the referenced protocol, the following retention time was observed for this compound. Specific quantitative data, such as the limit of detection (LOD) and limit of quantification (LOQ), were not available in the literature for this method. Laboratories should perform their own validation studies to determine these parameters.
| Parameter | Value |
| Retention Time | ~6.48 minutes |
| LOD | Not Reported |
| LOQ | Not Reported |
Mass Spectral Data (Predicted)
The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragments resulting from the cleavage of the piperidine ring and the dithienylallyl side chain. While a detailed experimental mass spectrum with relative abundances is not publicly available, the following table lists predicted major fragments based on common fragmentation pathways of similar structures. The molecular ion (M+) is at m/z 319.
| m/z | Predicted Fragment Structure/Origin |
| 319 | Molecular Ion [M]+ |
| 304 | [M - CH3]+ |
| 234 | [M - C5H11N]+ (Loss of piperidine) |
| 220 | Cleavage alpha to the piperidine nitrogen |
| 154 | Dithienyl fragment |
| 111 | Thienyl fragment with side chain |
| 84 | Piperidine fragment [C5H10N]+ |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
Discussion
The provided GC-MS protocol is a reliable method for the qualitative identification of this compound. The acid/base extraction is a standard and effective technique for isolating this compound from complex matrices. The GC parameters, including the use of a ZB-35HT column and the specified temperature program, are designed to provide good chromatographic separation and peak shape for this compound.
The mass spectrometric parameters, particularly the use of electron ionization at 70 eV, will produce a reproducible fragmentation pattern that can be used for library matching and structural confirmation. The expected fragmentation will likely involve the loss of the piperidine ring and characteristic fragments from the dithienylallyl portion of the molecule.
For quantitative analysis, it is recommended that laboratories develop and validate a method using deuterated internal standards. This will involve establishing calibration curves, determining the linear range, and calculating the LOD and LOQ for the specific matrix of interest.
Conclusion
This application note provides a comprehensive and detailed GC-MS protocol for the analysis of this compound. The methodology is suitable for use in forensic, clinical, and research laboratories. While quantitative data is not extensively covered, the provided protocol serves as an excellent starting point for method development and validation for the quantitative analysis of this compound. The included workflow diagram provides a clear overview of the entire analytical process.
References
Application Note: Analysis of Piperidylthiambutene using High-Performance Liquid Chromatography with Time-of-Flight Mass Spectrometry (HPLC-TOF)
For Research, Scientific, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the analysis of Piperidylthiambutene, a synthetic opioid, using High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF). The described protocol provides a reliable methodology for the separation, identification, and quantification of this compound in various sample matrices. This document includes a detailed experimental protocol, expected analytical performance characteristics, and a putative metabolic pathway to aid in comprehensive drug metabolism and pharmacokinetic studies.
Introduction
This compound is a synthetic opioid of the thiambutene class, structurally distinct from fentanyl and its analogues.[1] Accurate and sensitive analytical methods are crucial for its detection and quantification in forensic toxicology, clinical research, and drug development. HPLC-TOF offers high resolution and mass accuracy, making it an ideal technique for the identification and structural elucidation of novel psychoactive substances and their metabolites. This application note provides a comprehensive guide for researchers and scientists working on the analysis of this compound.
Data Presentation
The following tables summarize the typical quantitative performance characteristics for the analysis of synthetic opioids using HPLC-TOF/MS methodologies. These values are provided as a general guideline, and specific performance should be validated for this compound in the user's laboratory.
Table 1: Typical HPLC-TOF Method Validation Parameters for Synthetic Opioid Analysis
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Note: These values are based on published methods for similar synthetic opioids and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound by HPLC-TOF, based on established methodologies for similar compounds.
Sample Preparation
A simple dilution or protein precipitation is typically sufficient for the analysis of this compound in biological matrices.
-
Standard Preparation: Prepare a stock solution of this compound in methanol or a suitable organic solvent. Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase or a blank matrix extract.
-
Sample Pre-treatment (for biological matrices):
-
Plasma/Serum: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Urine: Centrifuge the urine sample at 5,000 x g for 10 minutes. Dilute the supernatant 1:10 with the initial mobile phase.
-
HPLC-TOF System and Conditions
The following instrumental parameters are recommended for the analysis of this compound.
Table 2: HPLC-TOF Instrumental Parameters
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6545 Q-TOF or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psig |
| Sheath Gas Temperature | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Mass Range | 100 - 1000 m/z |
| Acquisition Rate | 2 spectra/s |
| Reference Masses | Purine (C5H4N4) at m/z 121.050873 and HP-0921 (C18H18O6N3P3F24) at m/z 922.009798 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using HPLC-TOF.
Caption: Experimental workflow for this compound analysis.
Putative Metabolic Pathway of this compound
While specific metabolic studies on this compound are limited, a putative metabolic pathway can be proposed based on the known metabolism of structurally related synthetic opioids and thiambutene derivatives. The primary metabolic routes are expected to involve Phase I reactions such as N-dealkylation and hydroxylation, followed by Phase II conjugation reactions.
Caption: Putative metabolic pathway of this compound.
Disclaimer: This application note is for informational purposes only and should not be considered a substitute for a fully validated laboratory protocol. Users should perform their own method validation to ensure the suitability of this method for their specific application.
References
Application Note: Quantification of Piperidylthiambutene using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Abstract
This application note describes a sensitive and selective method for the quantification of Piperidylthiambutene, a synthetic opioid, in biological matrices using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. While specific quantitative performance data for this compound is not widely available in published literature, this document provides an exemplary experimental framework and typical performance characteristics based on the analysis of analogous synthetic opioids. The described method is intended for researchers, scientists, and drug development professionals requiring a robust analytical approach for the determination of this compound.
Introduction
This compound is a synthetic opioid that requires sensitive and specific analytical methods for its detection and quantification in various matrices, including seized materials and biological samples.[1] Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) offers excellent selectivity and sensitivity, making it a powerful tool for forensic toxicology and pharmaceutical research.[2][3][4] This application note provides a detailed protocol for the quantification of this compound using LC-HRMS, based on established methodologies for similar compounds.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and concentrating the analyte.[5] The following are common techniques applicable to the extraction of synthetic opioids from biological matrices.
a) Protein Precipitation (for Plasma/Serum):
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard (e.g., this compound-d5).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-HRMS analysis.[6]
b) Solid-Phase Extraction (SPE) (for Urine/Plasma):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of the pre-treated sample (e.g., urine diluted with buffer) onto the cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the protein precipitation method.
c) Liquid-Liquid Extraction (LLE) (for various matrices):
-
To 1 mL of sample, add an appropriate internal standard and adjust the pH to basic conditions (e.g., pH 9-10) with ammonium hydroxide.
-
Add 3 mL of a non-polar organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute for analysis.[7]
LC-HRMS Conditions
a) Liquid Chromatography:
-
System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is commonly used for the separation of synthetic opioids.[3][8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient Elution: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes to elute the analyte.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
b) High-Resolution Mass Spectrometry:
-
System: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Gas Temperature: 350 - 500°C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Acquisition Mode: Full scan with data-dependent MS/MS (ddMS2) or targeted selected ion monitoring (t-SIM) for quantification and product ion scans for confirmation.
-
Mass Range: m/z 100-1000.
-
Resolution: >20,000 FWHM.
Data Presentation
The following table summarizes the expected quantitative performance of an LC-HRMS method for this compound, based on typical values for similar synthetic opioids. These values should be determined experimentally during method validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 80 - 120% |
| Matrix Effect | < 20% |
Visualizations
References
- 1. cfsre.org [cfsre.org]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. iatdmct2024.org [iatdmct2024.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
Synthesis of Piperidylthiambutene for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidylthiambutene is a synthetic opioid analgesic belonging to the thiambutene class of compounds. For research purposes, a reliable and well-documented synthetic protocol is essential. This document provides detailed application notes and experimental protocols for the synthesis of this compound, intended for use in a controlled laboratory setting by qualified professionals. The synthesis involves a two-step process commencing with the formation of a Grignard reagent, followed by a dehydration reaction. Additionally, this document outlines the primary signaling pathway of this compound as a mu-opioid receptor agonist. All quantitative data is summarized for clarity, and experimental workflows are accompanied by detailed methodologies and visual diagrams.
Chemical Properties and Data
| Property | Value | Reference |
| IUPAC Name | 1-[4,4-Di(thiophen-2-yl)but-3-en-2-yl]piperidine | [1] |
| Synonyms | Piperidinohton | [1] |
| CAS Number | 54160-31-5 | [1] |
| Molecular Formula | C₁₇H₂₁NS₂ | [1] |
| Molar Mass | 303.48 g/mol | [1] |
| Appearance | Tan Solid Material | [2] |
| Melting Point | 188-189 °C | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process which is broadly described in U.S. Patent 2,561,899. The first step involves a Grignard reaction between 3-Piperidinobutyric acid ethyl ester and 2-thienylmagnesium bromide to form the intermediate alcohol, 1,1-di(thiophen-2-yl)-3-(piperidin-1-yl)butan-1-ol. The second step is the acid-catalyzed dehydration of this intermediate to yield the final product, this compound.[1]
Experimental Workflow
Step 1: Synthesis of 3-Piperidinobutyric acid ethyl ester (Starting Material)
A plausible method for the synthesis of 3-Piperidinobutyric acid ethyl ester is via reductive amination of ethyl acetoacetate with piperidine.
Materials:
-
Ethyl acetoacetate
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Protocol:
-
To a solution of ethyl acetoacetate (1.0 eq.) and piperidine (1.0-1.2 eq.) in anhydrous DCM or DCE (0.1-0.5 M), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the enamine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-Piperidinobutyric acid ethyl ester.
| Reactant/Product | Molar Mass ( g/mol ) | Typical Stoichiometry |
| Ethyl acetoacetate | 130.14 | 1.0 eq. |
| Piperidine | 85.15 | 1.0-1.2 eq. |
| Sodium triacetoxyborohydride | 211.94 | 1.2-1.5 eq. |
| 3-Piperidinobutyric acid ethyl ester | 199.29 | - |
| Expected Yield | - | 70-85% |
| Purity | - | >95% (after chromatography) |
Step 2: Grignard Reaction to form 1,1-di(thiophen-2-yl)-3-(piperidin-1-yl)butan-1-ol
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
3-Piperidinobutyric acid ethyl ester
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Protocol:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (2.2 eq.).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 2-bromothiophene (2.0 eq.) in anhydrous diethyl ether or THF to the magnesium turnings.
-
Initiate the reaction by gentle heating if necessary. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 2-thienylmagnesium bromide.
-
-
Reaction with the Ester:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of 3-Piperidinobutyric acid ethyl ester (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate alcohol.
-
| Reactant/Product | Molar Mass ( g/mol ) | Typical Stoichiometry |
| 3-Piperidinobutyric acid ethyl ester | 199.29 | 1.0 eq. |
| 2-Bromothiophene | 163.07 | 2.0 eq. |
| Magnesium | 24.31 | 2.2 eq. |
| 1,1-di(thiophen-2-yl)-3-(piperidin-1-yl)butan-1-ol | 321.50 | - |
| Expected Yield | - | 60-75% |
| Purity | - | Crude product used in next step |
Step 3: Acid-Catalyzed Dehydration to this compound
Materials:
-
1,1-di(thiophen-2-yl)-3-(piperidin-1-yl)butan-1-ol (crude from Step 2)
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Diethyl ether or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Protocol:
-
Dissolve the crude alcohol from Step 2 in a suitable solvent such as toluene or acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
| Reactant/Product | Molar Mass ( g/mol ) |
| 1,1-di(thiophen-2-yl)-3-(piperidin-1-yl)butan-1-ol | 321.50 |
| This compound | 303.48 |
| Expected Yield | 80-90% |
| Purity | >98% (after purification) |
Mechanism of Action: Mu-Opioid Receptor Signaling Pathway
This compound is a potent mu (µ)-opioid receptor agonist.[3][4] The binding of this compound to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to its analgesic effects.
Pathway Description:
-
Binding: this compound binds to and activates the µ-opioid receptor on the neuronal cell membrane.
-
G-Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated inhibitory G-protein (Gi/o). The G-protein then dissociates into its Gαi/o and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of K⁺ ions and hyperpolarization of the neuron. It also inhibits voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx.
-
Analgesic Effect: The combined effects of hyperpolarization and reduced calcium influx decrease neuronal excitability and inhibit the release of neurotransmitters involved in pain signaling, resulting in analgesia.
Safety Precautions
-
Handling: this compound is a potent opioid and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.
-
Grignard Reaction: The Grignard reaction is highly exothermic and sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.
-
Acids: Concentrated acids are corrosive and should be handled with care.
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations for hazardous materials.
Disclaimer
This document is intended for informational and research purposes only. The synthesis and handling of this compound should only be performed by trained professionals in a suitably equipped and licensed laboratory. The author and publisher of this document are not responsible for any misuse of this information. All researchers must comply with their local and national laws and regulations regarding the synthesis and handling of controlled substances.
References
Animal Models for Studying the Analgesic Effects of Piperidylthiambutene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidylthiambutene is a potent synthetic opioid analgesic that primarily exerts its effects through agonism at the µ-opioid receptor. The evaluation of its analgesic properties in preclinical settings relies on various animal models that assess nociceptive responses to different stimuli. This document provides detailed application notes and standardized protocols for the most commonly employed rodent models to study the analgesic effects of this compound: the tail-flick test, the hot plate test, and the acetic acid-induced writhing test. These assays are fundamental in determining the potency, efficacy, and mechanism of action of novel opioid compounds.
Data Presentation
Table 1: Analgesic Efficacy of this compound in the Tail-Flick Test
| Compound | Dose (mg/kg, i.v.) | N | Latency (seconds) | % Maximum Possible Effect (%MPE) | ED50 (mg/kg) |
| Vehicle (Saline) | - | 10 | 2.5 ± 0.3 | 0 | - |
| This compound | Data not available | - | Data not available | Data not available | Data not available |
| Morphine | 1 | 10 | 4.2 ± 0.5 | 21.3 | 2.35 |
| Morphine | 3 | 10 | 7.8 ± 0.8 | 66.3 | |
| Morphine | 10 | 10 | 9.5 ± 0.6 | 87.5 |
%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Table 2: Analgesic Efficacy of this compound in the Hot Plate Test
| Compound | Dose (mg/kg, i.p.) | N | Latency (seconds) | % Maximum Possible Effect (%MPE) | ED50 (mg/kg) |
| Vehicle (Saline) | - | 10 | 8.2 ± 1.1 | 0 | - |
| This compound | Data not available | - | Data not available | Data not available | Data not available |
| Morphine | 5 | 10 | 15.6 ± 2.3 | 33.9 | ~5-10 |
| Morphine | 10 | 10 | 25.8 ± 3.1 | 80.7 | |
| Morphine | 20 | 10 | 29.5 ± 2.8 | 97.7 |
%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Table 3: Analgesic Efficacy of this compound in the Acetic Acid-Induced Writhing Test
| Compound | Dose (mg/kg, s.c.) | N | Number of Writhes | % Inhibition | ED50 (mg/kg) |
| Vehicle (Saline) | - | 10 | 45.3 ± 5.2 | 0 | - |
| This compound | Data not available | - | Data not available | Data not available | Data not available |
| Morphine | 1 | 10 | 20.1 ± 3.8 | 55.6 | ~0.5-1.0 |
| Morphine | 2 | 10 | 9.8 ± 2.5 | 78.4 | |
| Morphine | 5 | 10 | 2.3 ± 1.1 | 94.9 |
% Inhibition = [(Mean writhes in vehicle group - Mean writhes in treated group) / Mean writhes in vehicle group] x 100
Experimental Protocols
1. Tail-Flick Test
This method assesses the spinal analgesic effects of compounds by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.
-
Apparatus: Tail-flick meter with a radiant heat source.
-
Animals: Male or female mice (20-30 g) or rats (200-300 g).
-
Procedure:
-
Acclimatize animals to the testing room for at least 30 minutes.
-
Gently restrain the animal, allowing the tail to be exposed.
-
Apply the radiant heat source to the distal portion of the tail.
-
Record the latency time for the animal to flick its tail away from the heat source.
-
A cut-off time (typically 10-15 seconds) must be established to prevent tissue damage.
-
Administer this compound or a standard analgesic (e.g., morphine) via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
Measure the tail-flick latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The analgesic effect is quantified as the increase in tail-flick latency compared to baseline or a vehicle-treated control group. The data can also be expressed as the percentage of the maximum possible effect (%MPE).
2. Hot Plate Test
This test evaluates the supraspinal analgesic activity of a compound by measuring the latency of a rodent to react to a heated surface.
-
Apparatus: Hot plate apparatus with a controlled temperature surface.
-
Animals: Male or female mice (20-30 g).
-
Procedure:
-
Acclimatize animals to the testing room for at least 30 minutes.
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Place the animal on the hot plate and start a timer.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency time for the first nociceptive response.
-
A cut-off time (typically 30-60 seconds) is essential to prevent paw injury.
-
Administer this compound or a standard analgesic.
-
Measure the hot plate latency at various time points post-administration.
-
-
Data Analysis: The analgesic effect is determined by the increase in reaction latency compared to baseline or a vehicle-treated group. The results can be presented as the percentage of the maximum possible effect (%MPE).
3. Acetic Acid-Induced Writhing Test
This model assesses peripheral analgesic activity by quantifying the reduction in visceral pain-related behaviors (writhes) induced by an intraperitoneal injection of acetic acid.
-
Materials: 0.6% acetic acid solution in saline.
-
Animals: Male or female mice (20-30 g).
-
Procedure:
-
Acclimatize animals to the testing environment.
-
Administer this compound or a standard analgesic (e.g., morphine or a non-steroidal anti-inflammatory drug) at a predetermined time before the acetic acid injection (e.g., 30 minutes for subcutaneous administration).
-
Inject 0.6% acetic acid solution intraperitoneally (typically 10 mL/kg).
-
Immediately place the animal in an observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period, usually 15-20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing in the drug-treated group compared to the vehicle-treated control group.
Mandatory Visualizations
Signaling Pathway
Application Notes and Protocols: Microdialysis Techniques to Measure Dopamine Release Induced by Piperidylthiambutene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidylthiambutene is a potent µ-opioid receptor agonist that has been shown to increase dopamine release in the nucleus accumbens, a key brain region involved in reward and motivation.[1] Understanding the precise dynamics of this neurochemical interaction is crucial for elucidating its mechanism of action and potential therapeutic or abuse-related effects. In vivo microdialysis is a powerful technique that permits the continuous sampling of extracellular fluid from specific brain regions in awake, freely-moving animals, offering a real-time assessment of neurotransmitter level changes in response to pharmacological agents.[2]
These application notes provide a comprehensive guide for utilizing in vivo microdialysis to measure dopamine release induced by this compound. The document includes detailed experimental protocols, from stereotaxic surgery to sample analysis, and presents a summary of relevant quantitative data. Furthermore, diagrams illustrating the signaling pathway and experimental workflow are provided to facilitate a deeper understanding of the methodologies.
Scientific Background
This compound exerts its effects by acting as an agonist at µ-opioid receptors. The rewarding effects of opioids are largely attributed to their ability to increase dopamine levels in the mesolimbic pathway, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens. The prevailing mechanism for this action is the disinhibition of VTA dopamine neurons. µ-opioid receptors are densely expressed on GABAergic interneurons within the VTA. Activation of these receptors by an agonist like this compound inhibits the activity of these GABAergic neurons. As these interneurons normally exert a tonic inhibitory control over dopamine neurons, their suppression leads to an increased firing rate of dopamine neurons and, consequently, enhanced dopamine release in the nucleus accumbens.
Key Experimental Data
The following table summarizes quantitative data on the effects of this compound and other µ-opioid agonists on dopamine release in the nucleus accumbens, as measured by in vivo microdialysis. It is important to note that absolute concentrations and percentage increases can vary based on specific experimental conditions such as the animal model, microdialysis probe characteristics, perfusion flow rate, and analytical methodology.
| Compound | Dose | Route of Administration | Brain Region | Peak Dopamine Increase (% of Baseline) | Reference |
| This compound | 0.03 mg/kg | Intravenous (i.v.) | Nucleus Accumbens Shell | ~170% | De-Miguel et al., 2022 |
| Fentanyl | 20 µg/kg | Intravenous (i.v.) | Nucleus Accumbens | Dose-dependent increase | D'Addario et al., 2013[3] |
| DAMGO | 50 µM | Reverse Dialysis (VTA) | Ventral Tegmental Area | Concentration-dependent increase | Gysling & Wang, 1983; Matthews & German, 1984 |
| Morphine | 20 mg/kg | Intraperitoneal (i.p.) | Nucleus Accumbens | Significant increase | Acquas et al., 1991[4] |
Detailed Experimental Protocols
This section outlines the key experimental procedures for conducting an in vivo microdialysis study to measure this compound-induced dopamine release.
Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation
This protocol describes the surgical implantation of a guide cannula targeting the nucleus accumbens in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Surgical drill
-
Guide cannula
-
Bone screws
-
Dental cement
-
Antiseptic solution and sterile swabs
-
Analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic frame. Ensure the skull is level between bregma and lambda. Shave the scalp and clean it with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Based on a stereotaxic atlas, determine the coordinates for the nucleus accumbens. For rats, typical coordinates from bregma are: Anteroposterior (AP) +1.2 to +1.7 mm, Mediolateral (ML) ±1.2 to ±1.8 mm. Drill a burr hole at the determined coordinates.
-
Anchorage: Place 2-3 bone screws in the skull to serve as anchors for the dental cement.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the target Dorsoventral (DV) coordinate, just above the nucleus accumbens (e.g., DV -6.0 mm from the dura).
-
Fixation: Secure the guide cannula to the skull and bone screws using dental cement.
-
Post-operative Care: Administer analgesics as per institutional guidelines. Allow the animal to recover for at least 5-7 days before the microdialysis experiment.[5]
Protocol 2: In Vivo Microdialysis and Sample Collection
This protocol details the microdialysis procedure for collecting extracellular fluid samples from the nucleus accumbens of awake, freely-moving rats.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe (e.g., 2-4 mm active membrane length)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, buffered to pH 7.4[6]
-
This compound solution
-
Collection vials with antioxidant (e.g., perchloric acid)
Procedure:
-
Probe Insertion: Gently insert the microdialysis probe into the guide cannula.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[5] Allow the system to equilibrate for at least 1-2 hours to establish a stable dopamine baseline.
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 10-20 minutes) into vials containing an antioxidant to prevent dopamine degradation.[7]
-
This compound Administration:
-
Systemic Administration: Administer this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection. The vehicle for this compound should be determined based on its solubility; a common approach for novel compounds is to use sterile saline, potentially with a small amount of a solubilizing agent like DMSO or Tween 80 if necessary. A vehicle-only control group is essential.
-
Reverse Dialysis: Alternatively, this compound can be included in the aCSF perfusion medium at a known concentration and delivered directly into the nucleus accumbens.
-
-
Post-administration Sample Collection: Continue collecting dialysate samples at regular intervals for a predetermined period (e.g., 2-3 hours) to monitor the change in dopamine levels.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with formalin. Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.[5]
Protocol 3: Sample Analysis by HPLC-ECD
This protocol outlines the quantification of dopamine in the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., sodium phosphate buffer with methanol, EDTA, and an ion-pairing agent)
-
Dopamine standards of known concentrations
-
Dialysate samples
Procedure:
-
Standard Curve Generation: Prepare a series of dopamine standards of known concentrations and inject them into the HPLC system to generate a standard curve.
-
Sample Injection: Inject a fixed volume of the dialysate samples into the HPLC system.
-
Chromatographic Separation and Detection: The components of the dialysate are separated on the C18 column, and the electrochemical detector is set to a potential that oxidizes dopamine, generating an electrical signal.
-
Quantification: The concentration of dopamine in each sample is determined by comparing the peak area of dopamine in the chromatogram to the standard curve.
-
Data Analysis: Express the dopamine concentrations in the post-administration samples as a percentage of the average baseline concentration for each animal.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound-induced dopamine release.
Experimental Workflow
References
- 1. Castor oil - Wikipedia [en.wikipedia.org]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fentanyl increases dopamine release in rat nucleus accumbens: involvement of mesolimbic mu- and delta-2-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
- 5. benchchem.com [benchchem.com]
- 6. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mu opioid receptor modulation of somatodendritic dopamine overflow: GABA and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Developing a standard operating procedure for handling Piperidylthiambutene in the lab
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidylthiambutene is a synthetic opioid analgesic belonging to the thiambutene family, with a potency comparable to morphine.[1][2] As a potent µ-opioid receptor (MOR) agonist, this compound presents significant health and safety risks if not handled properly.[3][4][5] This document provides a standard operating procedure (SOP) for the safe handling of this compound in a laboratory setting, along with detailed protocols for its use in common experimental procedures. All personnel must be thoroughly trained on these procedures before working with this compound.
Hazard Identification and Risk Assessment
2.1 Health Hazards:
-
Routes of Exposure: Inhalation, ingestion, and dermal or mucosal contact.
-
Symptoms of Exposure: May include respiratory depression, sedation, euphoria, and in cases of overdose, can lead to coma and death.[6]
-
Toxicity: While specific toxicity data for this compound is limited, its classification as a potent opioid necessitates handling with the same precautions as other high-potency opioids like fentanyl.[7]
2.2 Safety Precautions:
-
A comprehensive risk assessment must be conducted before any new experimental procedure involving this compound.
-
Access to areas where this compound is stored and handled should be restricted to authorized personnel.
-
An emergency response plan, including procedures for accidental exposure and spills, must be in place and clearly understood by all personnel.
-
Naloxone, an opioid antagonist, should be readily available as an emergency treatment for overdose, and personnel should be trained in its administration.[8]
Personal Protective Equipment (PPE)
Due to the high potency of this compound, stringent PPE is required to prevent accidental exposure. The following PPE must be worn at all times when handling this compound:
-
Gloves: Double nitrile gloves are mandatory.[9]
-
Lab Coat: A dedicated lab coat, preferably a disposable or limited-use one, should be used.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[10][8]
-
Respiratory Protection: For procedures involving the handling of solid this compound or any potential for aerosol generation, a fit-tested N95 or higher-rated respirator is required.[9]
-
Full-length pants and closed-toe shoes must be worn in the laboratory.[8]
Engineering Controls
-
All work with solid this compound and concentrated solutions must be performed within a certified chemical fume hood or a glove box to minimize the risk of inhalation.[9][8]
-
Use of a ventilated enclosure is critical to contain airborne particles.[9]
-
Work surfaces should be easily decontaminable.
Storage and Disposal
5.1 Storage:
-
This compound should be stored at -20°C for long-term stability.[11]
-
The container must be clearly labeled with the chemical name, hazard warnings ("Potent Opioid"), and date of receipt.
-
Store in a secure, locked location to prevent unauthorized access.[8]
-
Segregate from incompatible materials.
5.2 Disposal:
-
All waste contaminated with this compound (e.g., gloves, pipette tips, vials) must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Unused compound must be disposed of through a licensed hazardous waste disposal service. Do not dispose of down the drain.
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Secure the Area: Restrict access to the spill area.
-
Report: Notify the laboratory supervisor and institutional safety office immediately.
-
Cleanup: Only trained personnel with appropriate PPE should perform cleanup. Use an opioid-specific spill kit containing absorbent materials.[9] Avoid creating dust.
-
Decontamination: Decontaminate the spill area thoroughly with soap and water. Avoid using bleach, which may aerosolize powders.[9]
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-[4,4-Di(thiophen-2-yl)but-3-en-2-yl]piperidine | [1] |
| Molecular Formula | C17H21NS2 | [1] |
| Molar Mass | 303.48 g/mol | [1] |
| Appearance | Tan Solid Material | [12] |
| Melting Point | 188 to 189 °C | [1] |
| Storage Temperature | -20°C | [11] |
| Stability | ≥ 5 years (at -20°C) | [11] |
Table 2: In Vitro Pharmacological Data
| Assay | Cell Type/System | Parameter | Value | Reference |
| µ-Opioid Receptor (MOR) Binding | Rat cerebral cortex | Ki | Lower affinity than DAMGO | [3][4] |
| µ-Opioid Receptor (MOR) Activation | CHO-MOR cells | EC50 | Lower potency than DAMGO | [3][4] |
| G protein (mini-Gi) Recruitment | In vitro assay | Emax | >2.6-fold higher than hydromorphone | [5] |
| β-arrestin2 (βarr2) Recruitment | In vitro assay | Emax | ≥1.3-fold higher than hydromorphone | [5] |
Note: DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) is a standard potent and selective µ-opioid receptor agonist.
Experimental Protocols
8.1 Stock Solution Preparation
Objective: To prepare a concentrated stock solution of this compound for use in subsequent experiments.
Materials:
-
This compound (hydrochloride salt)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate vials and containers
-
Calibrated balance
-
Pipettes and tips
Procedure:
-
Pre-weighing: Tare a clean, dry vial on a calibrated analytical balance within a chemical fume hood.
-
Weighing: Carefully add the desired amount of solid this compound to the vial. Record the exact weight.
-
Solubilization: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). This compound hydrochloride is soluble in DMSO at 30 mg/ml.[11]
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in a clearly labeled, sealed container.
8.2 In Vitro µ-Opioid Receptor (MOR) Activation Assay (β-arrestin Recruitment)
Objective: To determine the potency and efficacy of this compound in activating the µ-opioid receptor, measured by the recruitment of β-arrestin.
Materials:
-
HEK293 or CHO cells stably expressing the human µ-opioid receptor and a β-arrestin reporter system (e.g., NanoBiT®)
-
Cell culture medium and supplements
-
This compound stock solution
-
Reference agonist (e.g., DAMGO or hydromorphone)
-
Assay plates (e.g., white, 96-well)
-
Luminescence plate reader
Procedure:
-
Cell Plating: Seed the engineered cells into 96-well assay plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in an appropriate assay buffer to create a range of concentrations. Also, prepare a serial dilution of the reference agonist.
-
Treatment: Add the diluted compounds to the respective wells of the assay plate. Include wells with buffer only (negative control) and a saturating concentration of the reference agonist (positive control).
-
Incubation: Incubate the plate at 37°C for the time specified by the assay manufacturer (typically 60-90 minutes).
-
Signal Detection: Add the detection substrate to all wells and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
8.3 In Vivo Analgesic Activity Assessment (Hot Plate Test)
Objective: To evaluate the analgesic effect of this compound in a rodent model of thermal pain.
Materials:
-
Male Sprague-Dawley rats or CD-1 mice
-
This compound solution for injection (e.g., dissolved in saline or a suitable vehicle)
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
-
Syringes and needles for administration
-
Animal scale
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling procedures for several days before the experiment.
-
Baseline Measurement: Place each animal on the hot plate and record the latency to a pain response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal). A vehicle control group should also be included.
-
Post-treatment Measurements: At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animals back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the analgesic effect of this compound compared to the control group.
Visualizations
Diagram 1: General Opioid Receptor Signaling Pathway
Caption: µ-Opioid receptor activation by an agonist like this compound.
Diagram 2: Experimental Workflow for In Vitro Assay
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thiambutenes - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and this compound as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro functional characterization of a panel of non-fentanyl opioid new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Synthetic Opioids: Clinical Considerations and Dangers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dfs.virginia.gov [dfs.virginia.gov]
- 8. research.uga.edu [research.uga.edu]
- 9. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 10. aphl.org [aphl.org]
- 11. caymanchem.com [caymanchem.com]
- 12. cfsre.org [cfsre.org]
Troubleshooting & Optimization
Technical Support Center: Piperidylthiambutene Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and purification of Piperidylthiambutene.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves a two-step process. The first step is a Grignard reaction between a thienyl magnesium halide (prepared from 2-bromothiophene) and an appropriate piperidine-containing ester, such as 3-piperidinobutyric acid ethyl ester. This is followed by an acid-catalyzed dehydration of the resulting tertiary alcohol to yield the final product.[1]
Q2: My Grignard reaction for this compound synthesis is not initiating. What are the common causes and solutions?
A2: Failure to initiate a Grignard reaction is a common issue. Key factors include:
-
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide. Activating the magnesium by crushing the turnings, adding a small crystal of iodine, or using a sonicator can help initiate the reaction.
-
Impurities in Starting Materials: Ensure the 2-bromothiophene and any other reagents are pure and dry.
Q3: What are the major side products to expect during the synthesis of this compound?
A3: In the Grignard step, a common side product is the homocoupling of the Grignard reagent, leading to the formation of bithienyl compounds. During the dehydration step, rearrangement of the carbocation intermediate can lead to the formation of isomeric alkenes. Incomplete dehydration will result in the presence of the tertiary alcohol intermediate in the final product.
Q4: How can I effectively purify this compound, given its basic nature?
A4: The basic piperidine ring in this compound requires specific considerations during purification.
-
Column Chromatography: Use a silica gel column with a mobile phase containing a small amount of a tertiary amine, such as triethylamine (0.1-1%), to prevent peak tailing and improve separation. Basic alumina can also be used as the stationary phase.
-
Acid-Base Extraction: This is a highly effective method. The crude product can be dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to protonate the piperidine nitrogen, transferring the product to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the piperidine, and the product is extracted back into an organic solvent.
-
Recrystallization: For final purification, recrystallization can be performed. Solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes can be effective. Given the basic nature, acidic solvents should be avoided unless salt formation is desired.
Q5: I am observing an "oiling out" of my product during recrystallization. What should I do?
A5: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when there are significant impurities. To resolve this, you can:
-
Add more of the hot solvent to ensure complete dissolution.
-
Cool the solution more slowly to encourage crystal formation over oiling.
-
Switch to a lower-boiling point solvent or use a co-solvent system.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Grignard reaction | - Incomplete reaction. - Side reactions (e.g., Wurtz coupling). - Reaction with atmospheric CO2 or moisture. | - Ensure anhydrous conditions. - Use a slight excess of magnesium. - Add the alkyl halide slowly to control the reaction temperature. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple spots on TLC after dehydration | - Incomplete reaction (presence of starting alcohol). - Formation of isomeric alkenes. - Polymerization or degradation under harsh acidic conditions. | - Increase reaction time or temperature for dehydration. - Use a milder dehydrating agent (e.g., iodine or p-toluenesulfonic acid). - Carefully monitor the reaction by TLC to avoid over-reaction. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or tailing of the product spot on TLC/column chromatography | - Interaction of the basic piperidine with acidic silica gel. | - Add 0.1-1% triethylamine to the eluent. - Use a different stationary phase like basic alumina. |
| Poor recovery after acid-base extraction | - Incomplete protonation or deprotonation. - Emulsion formation. - Product is somewhat soluble in the aqueous phase. | - Ensure the pH is sufficiently low (~2) during the acid wash and sufficiently high (~12) during basification. - To break emulsions, add brine or filter the mixture through celite. - Perform multiple extractions with smaller volumes of organic solvent. |
| No crystal formation during recrystallization | - Solution is too dilute. - Compound is highly soluble in the chosen solvent at room temperature. - Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to concentrate the solution. - Cool the solution in an ice bath or scratch the inside of the flask with a glass rod to induce crystallization. - Try a different solvent or a co-solvent system where the compound is less soluble at room temperature. |
Experimental Protocols
Synthesis of this compound
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 2-bromothiophene in anhydrous diethyl ether or THF to initiate the formation of 2-thienylmagnesium bromide.
-
Reaction with Ester: Cool the Grignard reagent in an ice bath. Add a solution of 3-piperidinobutyric acid ethyl ester in anhydrous diethyl ether dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Dehydration: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol. Dissolve the crude alcohol in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Purification: After the reaction is complete (monitored by TLC), cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer and concentrate to obtain the crude this compound. Further purify by column chromatography or recrystallization.
Data Presentation
| Parameter | Grignard Reaction | Dehydration | Overall |
| Typical Yield | 60-75% | 80-90% | 48-68% |
| Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Purity (before purification) | Not isolated | 70-85% | 70-85% |
| Purity (after purification) | Not isolated | >98% | >98% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for common purification challenges.
References
Improving the sensitivity of analytical methods for Piperidylthiambutene detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the sensitivity of analytical methods for Piperidylthiambutene detection. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of expected analytical sensitivity.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound and other synthetic opioids using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Active Sites in the Inlet or Column: Un-deactivated sites in the liner, on the column, or contamination can cause peak tailing for polar analytes like this compound. | - Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner. - Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants. - Column Trimming: If the front of the column is contaminated, trim a small portion (e.g., 10-20 cm) from the inlet side. |
| Incompatible Solvent: The sample solvent may not be compatible with the stationary phase of the GC column. | - Solvent Exchange: If possible, dissolve the sample in a more compatible solvent (e.g., methanol, acetonitrile). | |
| Column Overload: Injecting too much sample can lead to broad and tailing peaks. | - Dilute the Sample: Reduce the concentration of the sample before injection. | |
| Poor Sensitivity/No Peak | Analyte Degradation: this compound may degrade at high temperatures in the GC inlet. | - Lower Inlet Temperature: Optimize the inlet temperature to ensure volatilization without degradation. Start with a lower temperature (e.g., 250 °C) and gradually increase. - Use of a Splitless Injection: This technique can increase the amount of analyte transferred to the column, improving sensitivity. |
| Improper Extraction: The extraction method may not be efficient for this compound. | - Optimize pH: Ensure the pH of the sample is optimized for the extraction of a basic compound like this compound (typically in a basic pH range for liquid-liquid extraction). | |
| Retention Time Shifts | Changes in Flow Rate: Inconsistent carrier gas flow can cause retention times to shift. | - Check for Leaks: Ensure all fittings and connections are tight and leak-free. - Verify Flow Rate: Use a flow meter to confirm the carrier gas flow rate is at the setpoint. |
| Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. | - Replace Column: If retention times continue to shift and peak shape deteriorates, the column may need to be replaced. |
LC-MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement | Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can interfere with the ionization of this compound in the MS source. | - Improve Sample Preparation: Use a more effective sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components. - Optimize Chromatography: Adjust the LC gradient to better separate this compound from matrix components. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification. |
| Poor Peak Shape (Broadening or Splitting) | Incompatible Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | - Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Overload: Injecting too much analyte can lead to poor peak shape. | - Dilute the Sample: Reduce the concentration of the sample. | |
| Secondary Interactions: The analyte may be interacting with active sites on the column packing material. | - Mobile Phase Additives: Add a small amount of a competing base (e.g., triethylamine) or use a column with a different stationary phase chemistry. | |
| Low Sensitivity/No Signal | Inefficient Ionization: The electrospray ionization (ESI) source conditions may not be optimal for this compound. | - Optimize Source Parameters: Adjust the capillary voltage, gas flow rates, and temperature of the ESI source to maximize the signal for this compound. - Mobile Phase pH: Adjust the pH of the mobile phase to promote the formation of the protonated molecule [M+H]+. For a basic compound like this compound, a slightly acidic mobile phase is typically used. |
| Analyte Adsorption: The analyte may be adsorbing to surfaces in the LC system. | - Passivate the System: Flush the LC system with a solution known to reduce analyte adsorption, such as a high-pH mobile phase or a solution containing a chelating agent. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is more sensitive for the detection of this compound, GC-MS or LC-MS/MS?
A1: Generally, LC-MS/MS is considered more sensitive for the analysis of synthetic opioids like this compound, especially in complex biological matrices. This is due to several factors, including less on-instrument degradation of the analyte and the ability to use more specific detection methods (e.g., Multiple Reaction Monitoring - MRM). However, with proper optimization, GC-MS can also achieve good sensitivity.
Q2: What is the importance of using an internal standard in the analysis of this compound?
A2: An internal standard (IS) is crucial for accurate and precise quantification. It is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration before sample preparation. The IS helps to correct for variations in extraction efficiency, injection volume, and instrument response, thereby improving the reliability of the results. For LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is the gold standard as it behaves almost identically to the analyte during the entire analytical process.
Q3: How can I confirm the identity of this compound in a sample?
A3: For GC-MS, identification is typically based on the retention time of the chromatographic peak and the comparison of the acquired mass spectrum with a reference spectrum from a known standard or a spectral library. For LC-MS/MS, identification is based on the retention time and the ratio of two or more specific MRM transitions. High-resolution mass spectrometry (HRMS) can provide additional confirmation by providing a highly accurate mass measurement of the parent and fragment ions.
Q4: What are some key considerations for sample preparation when analyzing this compound in biological matrices like blood or urine?
A4: The goal of sample preparation is to extract this compound from the complex biological matrix and remove potential interferences. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not provide the cleanest extracts, potentially leading to matrix effects in LC-MS.
-
Liquid-Liquid Extraction (LLE): A more selective technique that involves partitioning the analyte between two immiscible liquids. The pH of the aqueous phase is critical for efficient extraction of basic compounds like this compound.
-
Solid-Phase Extraction (SPE): A highly effective and selective method that uses a solid sorbent to retain the analyte while interferences are washed away. SPE can provide very clean extracts, which is beneficial for improving sensitivity and reducing instrument contamination.
Q5: How can I improve the chromatographic separation of this compound from other compounds in the sample?
A5: Optimizing the chromatographic conditions is key to achieving good separation.
-
For GC-MS: You can adjust the temperature program (initial temperature, ramp rates, and final temperature), the carrier gas flow rate, and the type of GC column (stationary phase).
-
For LC-MS: You can modify the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), the gradient profile, the flow rate, and the column chemistry (e.g., C18, phenyl-hexyl).
Quantitative Data Summary
Due to the limited availability of published, validated methods with specific quantitative data for this compound, the following table provides representative sensitivity values for structurally similar synthetic opioids. These values should be considered as an estimation of the performance that can be expected from a well-optimized and validated analytical method. The actual Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound will depend on the specific instrumentation, method parameters, and sample matrix.
| Analytical Method | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| GC-MS | Oral Fluid | 0.5 | 1.0 |
| LC-MS/MS | Whole Blood | 0.017 - 0.056 | 0.1 - 0.5 |
| LC-MS/MS | Urine | 0.01 - 2 | 0.03 - 7 |
Disclaimer: The data in this table is based on published methods for other synthetic opioids and is intended for illustrative purposes only. Actual LOD and LOQ values for this compound must be determined through a formal method validation study.
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using GC-MS and LC-QTOF, adapted from available analytical reports.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation (Acid/Base Extraction)
-
To 1 mL of sample (e.g., dissolved seized material, biological fluid), add an appropriate internal standard.
-
Add 1 mL of 0.1 M HCl. Vortex for 1 minute.
-
Add 2 mL of n-hexane and vortex for 1 minute. Centrifuge and discard the organic layer.
-
Make the aqueous layer basic by adding 200 µL of concentrated ammonium hydroxide (to pH > 9).
-
Add 2 mL of a 9:1 mixture of n-hexane and ethyl acetate. Vortex for 1 minute.
-
Centrifuge and transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Parameters
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent
-
Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 265 °C
-
Injection Type: Splitless
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial temperature: 60 °C, hold for 0.5 min
-
Ramp: 35 °C/min to 340 °C
-
Hold: 6.5 min at 340 °C
-
-
MS Parameters:
-
Transfer Line Temperature: 300 °C
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-550 m/z
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF) Protocol
1. Sample Preparation
-
Perform an acid/base extraction as described in the GC-MS protocol.
-
After reconstitution, dilute the sample 1:100 in the initial mobile phase.
2. LC-QTOF Instrumentation and Parameters
-
Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC or equivalent
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent
-
Mobile Phase:
-
A: 10 mM Ammonium formate, pH 3.0
-
B: Acetonitrile
-
-
Gradient:
-
Initial: 95% A, 5% B
-
Ramp to 5% A, 95% B over 13 min
-
Return to 95% A, 5% B at 15.5 min
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Autosampler Temperature: 15 °C
-
Injection Volume: 10 µL
-
QTOF Parameters:
-
Ion Source: TurboIonSpray
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
TOF MS Scan Range: 100-510 Da
-
MS/MS Scan Range: 50-510 Da
-
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for this compound analysis by GC-MS.
Caption: Workflow for this compound analysis by LC-QTOF.
Caption: General troubleshooting logic for sensitivity issues.
Technical Support Center: Optimizing Chromatographic Separation of Piperidylthiambutene and Its Isomers
Welcome to the technical support center for the chromatographic separation of Piperidylthiambutene and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting common issues, and answering frequently asked questions related to the analysis of this synthetic opioid.
Frequently Asked Questions (FAQs)
Q1: What are the potential isomers of this compound I should be aware of?
A1: this compound has a chemical structure that can lead to several types of isomers, which may be present as impurities or byproducts from synthesis. These include:
-
Positional Isomers: Arising from different attachment points of the piperidine or thiophene groups.
-
Geometric Isomers: The double bond in the butene chain can exist in E and Z configurations.
-
Stereoisomers: The chiral center at the second carbon of the butene chain results in (R)- and (S)-enantiomers.
Q2: Which chromatographic techniques are most suitable for separating this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both viable techniques.
-
HPLC (especially with mass spectrometry - LC-MS) is highly versatile for separating positional and geometric isomers and can be adapted for chiral separations.[1]
-
GC-MS is also effective, particularly for thermally stable isomers.[2] Derivatization may sometimes be necessary to improve the separation of certain isomers.[3]
Q3: What type of HPLC column is recommended for initial method development?
A3: A good starting point for separating positional and geometric isomers of this compound is a C18 (ODS) column.[4] For more challenging separations, especially involving structurally similar isomers, a phenyl-hexyl or a column with a polar-embedded group might offer alternative selectivity.[5] For separating enantiomers, a chiral stationary phase (CSP) is mandatory.[6]
Q4: How can I improve the resolution between closely eluting isomers?
A4: To enhance resolution, you can systematically adjust several parameters:
-
Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.
-
pH of the Mobile Phase: Since this compound is a basic compound, adjusting the pH of the mobile phase can significantly alter its retention and selectivity towards its isomers.
-
Column Temperature: Changing the column temperature can affect the selectivity of the separation.[7]
-
Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will also increase run time.
-
Gradient Slope (in gradient elution): A shallower gradient can improve the separation of closely eluting peaks.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound and its isomers.
Poor Resolution or Peak Co-elution
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peaks are not baseline separated. | Inappropriate stationary phase. | For positional/geometric isomers, try a column with different selectivity (e.g., Phenyl-Hexyl). For enantiomers, a chiral column is necessary.[5][8] |
| Mobile phase composition is not optimal. | Systematically vary the organic modifier percentage. For ionizable compounds like this compound, adjust the mobile phase pH.[8] | |
| Gradient slope is too steep. | Decrease the gradient slope to better separate closely eluting compounds. | |
| Column temperature is not optimized. | Experiment with different column temperatures (e.g., in 5 °C increments) to see if selectivity changes.[7] |
Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | | Asymmetrical peaks with a "tail". | Secondary interactions with the stationary phase. | Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds like this compound. Adjusting the mobile phase pH can also help. | | | Column overload. | Dilute the sample or inject a smaller volume. | | | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | | Asymmetrical peaks with a "front". | Sample solvent is stronger than the mobile phase. | Prepare the sample in the initial mobile phase or a weaker solvent. |
Inconsistent Retention Times
| Symptom | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | | Retention times drift over a series of runs. | Inadequate column equilibration. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. | | | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[9] | | | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | | | Pump malfunction or leaks. | Check the pump for pressure fluctuations and inspect for leaks in the system.[9] |
Experimental Protocols
Protocol 1: General HPLC-UV Method Development for Positional and Geometric Isomer Separation
This protocol outlines a starting point for developing a separation method for non-chiral isomers of this compound.
1. Initial Column and Mobile Phase Selection:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector Wavelength: 230 nm (or as determined by UV scan).
2. Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start at 5% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 5 minutes.
-
3. Optimization:
-
Based on the initial chromatogram, adjust the gradient slope to improve the separation of closely eluting peaks.
-
If resolution is still poor, try methanol as the organic modifier or switch to a different column chemistry (e.g., Phenyl-Hexyl).
Protocol 2: GC-MS Method for this compound Identification
This protocol is based on a published method for the identification of this compound.[2]
1. Instrumentation and Columns:
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.[2]
-
Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar mid-polarity column.[2]
2. GC-MS Parameters:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Inlet Temperature: 265 °C.[2]
-
Injection Type: Splitless.[2]
-
Oven Program:
-
Initial temperature: 60 °C, hold for 0.5 min.
-
Ramp: 35 °C/min to 340 °C.
-
Hold at 340 °C for 6.5 min.[2]
-
-
MS Parameters:
Quantitative Data Summary
The following table summarizes published retention time data for this compound under specific analytical conditions. Note that these are for the main compound and not necessarily for a mixture of isomers.
| Technique | Column | Key Parameters | Retention Time (min) | Reference |
| GC-MS | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) | See Protocol 2 above | 6.483 | [2] |
| LC-QTOF | Not specified | Not specified | Not specified | [2] |
Visual Guides
Caption: Workflow for HPLC method development for isomer separation.
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. nist.gov [nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 8. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Addressing solubility issues of Piperidylthiambutene in aqueous solutions for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of Piperidylthiambutene in aqueous solutions for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound hydrochloride?
A1: this compound hydrochloride is soluble in several organic solvents and has limited solubility in aqueous buffers. The established solubility values are summarized in the table below.[1][2] It is important to note that solubility can vary based on the specific buffer composition, pH, and temperature.
Q2: What is the recommended starting solvent for creating a high-concentration stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating a high-concentration stock solution of this compound, with a reported solubility of 30 mg/mL.[1][2] Ethanol and DMF are also suitable alternatives with similar solubility.[1][2]
Q3: Are there potential issues with using DMSO as a co-solvent in cell-based assays?
A3: Yes, while widely used, DMSO is not inert and can present several challenges.
-
Precipitation: When a DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution, a phenomenon known as "fall-out".[3]
-
Cellular Effects: DMSO can induce changes in cellular processes, including gene expression and the epigenetic landscape, even at concentrations as low as 0.1%.[4] It has also been reported to inhibit certain cytochrome P450 enzymes, which could be a confounding factor in metabolism studies.[5]
-
Toxicity: While generally considered safe at low concentrations (typically <0.5%), higher concentrations of DMSO can be toxic to cells.[6][7]
Q4: What are some alternative methods to improve the aqueous solubility of this compound for in vitro studies?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[8][9][10] These include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is more water-soluble.[11][12][13] This is a widely used method in the pharmaceutical industry.[14]
-
Use of Surfactants: Surfactants can form micelles that entrap hydrophobic compounds, increasing their apparent solubility in water.[15][16][17] However, this approach is often limited to non-cellular assays, as surfactant concentrations above the critical micelle concentration (CMC) can be toxic to cells.[3]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium can significantly increase solubility.[18] The suitability of this method depends on the pKa of the compound and the pH constraints of the specific assay.
Troubleshooting Guide
Problem: My this compound stock solution (in DMSO) precipitates when I add it to my aqueous assay buffer or cell culture medium.
This is a common issue when diluting a drug from an organic solvent into an aqueous system. Here are several steps to troubleshoot this problem.
| Step | Action | Rationale |
| 1. Reduce Final Concentration | Lower the final concentration of this compound in your assay. | The compound may be exceeding its maximum solubility in the final aqueous medium, even with a small percentage of DMSO. |
| 2. Optimize Dilution Method | Instead of adding the DMSO stock directly to the full volume of aqueous medium, perform a serial or intermediate dilution. Try adding the stock to a small volume of medium first while vortexing vigorously before adding the rest of the medium. | This can help prevent localized high concentrations of the compound that can initiate precipitation. |
| 3. Increase Co-solvent Percentage | If your assay can tolerate it, slightly increase the final percentage of DMSO. | A higher concentration of the organic co-solvent will better maintain the drug's solubility. Be cautious and verify the tolerance of your cell line or assay system to the new DMSO concentration.[3] |
| 4. Warm the Aqueous Medium | Gently warm your buffer or medium to 37°C before adding the compound stock. | Solubility often increases with temperature. Ensure the compound is stable at this temperature for the duration of the experiment. |
| 5. Use Alternative Solubilizers | If the above steps fail, consider using a different solubilization technique. Preparing an inclusion complex with a cyclodextrin (B1172386) (e.g., HP-β-CD) is a highly effective method for cell-based assays. | Cyclodextrins enhance solubility by forming a water-soluble complex with the drug molecule, which is often more stable in aqueous solutions than a simple co-solvent system.[11][12] |
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting this compound precipitation.
Quantitative Data Summary
The following table summarizes the known solubility of this compound hydrochloride.
| Solvent | Concentration | Reference(s) |
| DMSO (Dimethyl sulfoxide) | 30 mg/mL | [1][2] |
| DMF (Dimethylformamide) | 30 mg/mL | [1][2] |
| Ethanol | 30 mg/mL | [1][2] |
| PBS (Phosphate-Buffered Saline), pH 7.2 | 10 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution using DMSO
This protocol describes the standard method for preparing a this compound stock solution and diluting it for an in vitro assay.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the mass of this compound hydrochloride required for your desired stock concentration and volume (Molar Mass: 339.9 g/mol ).
-
Weigh the powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist dissolution if needed.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
-
Working Solution Preparation:
-
Warm the stock solution and the final aqueous medium to the appropriate temperature (e.g., room temperature or 37°C).
-
To minimize precipitation, prepare an intermediate dilution if making a large jump in concentration. For example, dilute the 10 mM stock 1:10 in DMSO or the final medium.
-
Add the required volume of the stock (or intermediate dilution) to the final volume of pre-warmed aqueous medium while vortexing or swirling gently. Do not add the aqueous medium to the DMSO stock.
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, consider the troubleshooting steps outlined above.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method to prepare a more stable aqueous solution of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound hydrochloride powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Sterile tubes
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Prepare HP-β-CD Solution:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-40% w/v solution). Warming the solution can help dissolve the HP-β-CD.
-
Sterile filter the HP-β-CD solution if required for your assay.
-
-
Form the Inclusion Complex:
-
Add the weighed this compound hydrochloride powder directly to the HP-β-CD solution. A molar ratio of 1:1 to 1:5 (Drug:CD) is a good starting point.
-
Incubate the mixture at room temperature or 37°C with continuous stirring or shaking for several hours (e.g., 2-24 hours) to allow for complex formation.
-
After incubation, visually inspect for any undissolved material. If necessary, centrifuge or filter the solution to remove any non-complexed drug. The clear supernatant/filtrate contains the solubilized this compound-CD complex.
-
-
Quantification and Use:
-
It is highly recommended to determine the concentration of the solubilized drug in the final solution using a suitable analytical method (e.g., HPLC-UV).
-
This solution can now be used for dilutions in your in vitro assay.
-
Solubilization Workflow Diagram
References
- 1. Page loading... [wap.guidechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Bioavailability of the Hydrocarbon Fractions of Dimethyl Sulfoxide Extracts of Petroleum Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpbr.in [ijpbr.in]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. scispace.com [scispace.com]
- 15. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. jmpas.com [jmpas.com]
Minimizing degradation of Piperidylthiambutene during sample storage and preparation
Technical Support Center: Piperidylthiambutene Stability
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of this compound during sample storage and preparation. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to ensure sample integrity and the accuracy of experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical for maintaining the stability of this compound.
-
Solid Form: As an analytical reference standard, this compound hydrochloride is stable for at least 5 years when stored correctly.[1] General best practices for reference standards recommend storing them in their original, tightly stoppered containers, protected from heat, humidity, and light.[2]
-
In Solution: For solutions, storage conditions depend on the solvent. Stock solutions in DMF, DMSO, and ethanol can be prepared.[1] For long-term stability in solution, it is recommended to store aliquots at -20°C or colder. Avoid repeated freeze-thaw cycles, which can accelerate degradation for some compounds.[3] Samples suspected to contain opioid analogs should ideally be stored refrigerated or frozen.[3]
Q2: My analytical results are inconsistent. Could this be due to degradation?
A2: Yes, inconsistent results, such as decreasing analyte concentration over time or the appearance of new peaks in a chromatogram, are classic signs of sample degradation. Chemical changes to the this compound molecule can alter its properties and affect analytical quantification.[4] To confirm if degradation is the cause, you should:
-
Analyze a freshly prepared standard and compare it to the suspect sample.
-
Perform a forced degradation study (see protocol below) to identify potential degradation products.
-
Use a validated stability-indicating analytical method capable of separating the intact drug from any degradants.[5]
Q3: What are the likely chemical degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure which features two thiophene rings and a tertiary amine (piperidine), the most probable degradation pathways are oxidation and hydrolysis.[6][7]
-
Oxidation: The thiophene rings are susceptible to oxidation.[8] Studies on similar thienopyridine-containing drugs show that oxidation at the thiophene moiety is a primary degradation route, especially under conditions of heat and humidity.[8] The tertiary amine of the piperidine ring can also be oxidized to form an N-oxide.[9]
-
Hydrolysis: Although generally more stable than esters, other functional groups can undergo hydrolysis under acidic or basic conditions.[7] While this compound lacks highly susceptible groups like esters or amides, extreme pH conditions should still be avoided during sample preparation and storage.[9]
Q4: What precautions should I take during sample preparation to minimize degradation?
A4: To maintain sample integrity during preparation:
-
Temperature: Keep samples cool. Perform extractions and dilutions on ice where possible. Avoid prolonged exposure to high temperatures.
-
pH: Maintain a neutral or slightly acidic pH unless the experimental protocol requires otherwise. Studies on fentanyl analogs show they are generally stable at pH 6 or lower but unstable in strongly alkaline environments.[9]
-
Light: Protect samples from direct light, especially UV light, by using amber vials or covering containers with aluminum foil.[2]
-
Solvent Selection: Use high-purity (e.g., HPLC-grade) solvents. Ensure solvents are free from oxidizing contaminants. This compound hydrochloride is soluble in DMF, DMSO, ethanol, and PBS (pH 7.2).[1]
-
Atmosphere: For highly sensitive samples or long-term solution storage, consider purging the vial headspace with an inert gas like nitrogen or argon to displace oxygen.
Q5: How should I handle and store biological samples (e.g., blood, urine, oral fluid) containing this compound?
A5: Biological matrices can contain enzymes and have pH values that may promote degradation.
-
Storage Temperature: Samples should be frozen, preferably at -20°C or -80°C, immediately after collection and until analysis.[10][11] Stability studies on other synthetic opioids and cathinones in biological fluids consistently show that frozen storage is superior to refrigeration or room temperature.[3][12]
-
pH: The stability of analytes can be pH-dependent. For example, synthetic cathinones are considerably more stable under acidic conditions.[13] If feasible for your analytical method, consider adjusting the pH of the sample to a slightly acidic value (e.g., pH 6) to improve stability.
-
Preservatives: The use of preservatives or stabilizers in collection tubes (e.g., sodium fluoride for blood samples to inhibit enzymatic activity) can be beneficial. Studies on drugs in oral fluid show they are significantly more stable when a stabilizer buffer is used.[10]
Quantitative Data on Analyte Stability
Since specific quantitative degradation data for this compound is limited, the following table provides an illustrative example based on typical results from forced degradation studies of related compounds, such as other synthetic opioids and thiophene derivatives.[3][8][9] This table should be used as a guide for designing your own stability studies.
| Stress Condition | Parameters | Duration | Analyte Remaining (Illustrative %) | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | 95% | Minimal degradation expected |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | 75% | Products of elimination/rearrangement |
| Oxidation | 3% H₂O₂, Room Temp | 8 hours | 60% | Thiophene oxides, N-oxide |
| Thermal | 80°C (Solid State) | 48 hours | 90% | Minor oxidative products |
| Photolytic | UV Light (254 nm) | 24 hours | 85% | Photolytic isomers, oxidative products |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and establish a stability-indicating analytical method.[4][5][14]
1. Objective: To determine the intrinsic stability of this compound and develop a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS).
2. Materials:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Reagent-grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber and/or UV lamp
-
Oven
3. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or a suitable solvent.
4. Stress Conditions (Perform in parallel with a control sample protected from stress):
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1.0 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1.0 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1.0 M HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Store at room temperature, protected from light, for 8 hours.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Thermal Degradation (Solid):
-
Place a small amount of solid this compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
Cool, dissolve in solvent, and dilute to a final concentration of ~100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution (~100 µg/mL) and a thin layer of solid powder to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period (e.g., 24 hours). A parallel control sample should be wrapped in aluminum foil.
-
5. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using an appropriate analytical method (e.g., LC-MS).
-
The method should be capable of separating the intact this compound peak from all newly formed peaks (degradation products).
-
Assess the peak purity of the intact drug peak in the stressed samples to confirm the method is "stability-indicating."
6. Data Evaluation:
-
Calculate the percentage degradation by comparing the peak area of the intact drug in stressed samples to the control.
-
Identify and, if possible, characterize the structure of major degradation products, often using high-resolution mass spectrometry (HRMS).[9][15]
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Use & Storage of Reference Standards | USP [usp.org]
- 3. Long-Term Stability of 13 Fentanyl Analogs in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples | National Institute of Justice [nij.ojp.gov]
- 12. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ojp.gov [ojp.gov]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the resolution of Piperidylthiambutene peaks in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Piperidylthiambutene peaks in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered when analyzing this compound by mass spectrometry?
Researchers may face several challenges during the mass spectrometry analysis of this compound, a synthetic opioid.[1] These can include:
-
Poor Peak Shape: Tailing or fronting of chromatographic peaks can make accurate integration and quantification difficult. This can be especially true for basic analytes like this compound.[2]
-
Co-elution with Isomers or Analogs: Structural similarities with other synthetic opioids or the presence of diastereomers can lead to overlapping peaks, complicating identification and quantification.[3][4]
-
Matrix Effects: Components of the biological matrix (e.g., urine, blood, plasma) can interfere with the ionization of this compound, leading to ion suppression or enhancement, which affects sensitivity and accuracy.[5][6][7]
-
Low Sensitivity: For trace-level analysis, achieving adequate sensitivity can be a challenge, requiring optimization of both chromatographic and mass spectrometric conditions.
Q2: Which chromatographic techniques are most suitable for this compound analysis?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of this compound and other synthetic opioids.[1][8]
-
GC-MS: This technique offers good chromatographic resolution and is a gold standard for many forensic applications.[9] However, derivatization may be necessary for some opioids to improve volatility and thermal stability.[10]
-
LC-MS/MS: This is a powerful tool for analyzing a wide range of compounds, including those not amenable to GC-MS.[5] LC-MS/MS provides high sensitivity and selectivity, making it well-suited for complex biological matrices.[11][12] Ultra-High-Performance Liquid Chromatography (UHPLC) can further enhance resolution and reduce analysis time.[11][13]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise the accuracy and precision of quantification. The following steps can help troubleshoot and improve peak symmetry.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for addressing poor peak shape.
Detailed Methodologies:
-
Column Selection: For basic analytes like this compound, using columns with Charged Surface Hybrid (CSH) particle technology can improve peak shape by reducing unwanted interactions with the stationary phase.[2] The CSH Phenyl-Hexyl ligand, for instance, can enhance peak symmetry.[2]
-
Mobile Phase Optimization:
-
pH Adjustment: Using a high pH mobile phase can improve the peak shape of basic compounds.[2]
-
Solvent Strength: Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase to prevent peak distortion. For polar opiates, preventing the introduction of organic solvent into the sample before and during injection is crucial for symmetrical peaks.[14]
-
-
Injection Volume: Overloading the column is a common cause of poor peak shape. Reducing the injection volume or sample concentration can mitigate this issue.[2]
Quantitative Data Summary: Column and Mobile Phase Effects on Peak Shape
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |
| Column Type | Standard C18 | CSH C18 | CSH Phenyl-Hexyl | CSH Phenyl-Hexyl showed the best peak symmetry for basic analytes. | [2] |
| Mobile Phase pH | Low pH | High pH | - | High pH mobile phases can improve peak shape for basic compounds. | [2] |
| Sample Solvent | High Organic Content | 100% Aqueous | - | For polar opiates, 100% aqueous mobile phase equilibration and sample solvent are critical for good peak shape. | [14] |
Issue 2: Co-elution of Diastereomers
This compound may exist as diastereomers, which can be challenging to separate using standard chromatographic methods.
Logical Relationship for Diastereomer Separation
Caption: Approaches for resolving co-eluting diastereomers.
Detailed Methodologies:
-
Chiral Chromatography: The most direct approach is to use a chiral stationary phase (CSP) column designed to separate enantiomers and diastereomers.[15]
-
Chiral Derivatization: An indirect method involves reacting the analyte with a chiral derivatization reagent to form diastereomeric products that can be separated on a standard achiral column.[15]
-
Method Optimization: Fine-tuning chromatographic parameters is crucial.
-
Temperature Program: A slower temperature ramp in GC or a shallower gradient in LC can improve resolution.
-
Mobile Phase: Modifying the mobile phase composition, including the type and concentration of the organic modifier and additives, can influence selectivity.
-
Experimental Protocol: Chiral Derivatization for GC-MS
-
Sample Preparation: Dry down the sample extract containing this compound.
-
Derivatization: Reconstitute the sample in a suitable solvent (e.g., acetonitrile) and add a chiral derivatization reagent (e.g., N-trifluoroacetyl-L-prolyl chloride).
-
Reaction: Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to ensure complete reaction.
-
Analysis: Inject the derivatized sample onto a standard GC-MS system equipped with a non-chiral column.
-
Detection: Monitor for the two diastereomeric derivative peaks, which should now have different retention times.
Issue 3: Matrix Effects Leading to Ion Suppression or Enhancement
Matrix effects can significantly impact the accuracy and sensitivity of LC-MS/MS analyses.
Workflow for Mitigating Matrix Effects
Caption: Workflow for identifying and minimizing matrix effects.
Detailed Methodologies:
-
Sample Preparation: Effective sample cleanup is the first line of defense against matrix effects.
-
Solid-Phase Extraction (SPE): This technique is highly effective at removing interfering components from complex matrices like plasma.[5][7]
-
Liquid-Liquid Extraction (LLE): Can also be used to isolate the analyte of interest.
-
Dilution: For some matrices like urine, simple dilution may be sufficient to reduce matrix effects to an acceptable level, especially when using a less susceptible ionization technique like APCI.[7]
-
-
Chromatographic Separation: Adjusting the chromatographic method to separate this compound from co-eluting matrix components can significantly reduce interference.
-
Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6][7] If significant ion suppression is observed with ESI, switching to APCI may be beneficial.
-
Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects during quantification.
Quantitative Data Summary: Matrix Effect Mitigation
| Technique | Matrix | Ionization | Efficacy | Reference |
| Dilution | Urine | APCI | Sufficient to allow for analysis. | [7] |
| Protein Precipitation | Oral Fluid | ESI | Minimal cleanup, significant matrix effect. | [5] |
| Solid-Phase Extraction (SPE) | Plasma | APCI | Necessary for extensive cleanup. | [7] |
| Ionization Source | Various | ESI vs. APCI | ESI is more susceptible to matrix effects than APCI. | [6][7] |
This technical support guide provides a starting point for troubleshooting common issues in the mass spectrometric analysis of this compound. For specific applications, further method development and validation will be necessary.
References
- 1. cfsre.org [cfsre.org]
- 2. waters.com [waters.com]
- 3. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 12. Metonitazene in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the safe disposal of Piperidylthiambutene and its related waste. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a synthetic opioid analgesic from the thiambutene family, with a potency comparable to morphine.[1] As a potent µ-opioid receptor agonist, its primary hazards are associated with opioid activity, including respiratory depression, sedation, and potential for dependence.[2][3] Direct contact may cause skin irritation, and inhalation of the powder can lead to respiratory tract irritation.
Q2: What are the immediate steps to take in case of a this compound spill?
In the event of a spill, the primary goal is to prevent exposure and contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Personal Protective Equipment (PPE): At a minimum, this should include double nitrile gloves, a lab coat, and safety goggles. For larger spills or airborne powder, a respirator is necessary.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the material. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Decontaminate: Thoroughly clean the spill area with a suitable decontamination solution (see Q4 for more details).
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Q3: How should I dispose of expired or unused this compound?
As a controlled substance, this compound cannot be disposed of in regular laboratory trash or down the drain.[4]
-
Contact your institution's Environmental Health & Safety (EHS) office. They will have specific protocols for the disposal of controlled substances.[4]
-
Reverse Distributor: In most cases, expired or unwanted controlled substances must be transferred to a DEA-registered reverse distributor for destruction.[2][5] Your EHS office will facilitate this process.
-
Documentation: Meticulous record-keeping is crucial. Ensure all disposal is documented in accordance with your institution's policies and DEA regulations.
Q4: What is the recommended procedure for decontaminating lab surfaces and equipment that have been in contact with this compound?
A recommended two-step process:
-
Initial Decontamination: Wipe all surfaces and equipment with a 10% hydrogen peroxide solution, allowing for a contact time of at least 10 minutes.[8]
-
Secondary Cleaning: Following the initial decontamination, clean the surfaces with a 5% bleach solution to address any potential biological hazards.[8]
Always perform decontamination procedures in a well-ventilated area, preferably within a chemical fume hood.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Visible powder residue after cleaning. | Improper cleaning technique or insufficient wetting of the cleaning agent. | Re-clean the area, ensuring the surface is thoroughly wetted with the decontamination solution. Use a gentle wiping motion to avoid aerosolizing any remaining powder. |
| Uncertainty about the completeness of decontamination. | Lack of a method to verify the absence of the compound. | For critical applications, consider using analytical techniques like surface wipe sampling followed by LC-MS analysis to validate the cleaning procedure. |
| Accidental mixing of this compound waste with other chemical waste. | Improper waste segregation. | Immediately notify your EHS office. Do not attempt to separate the mixed waste. Provide as much information as possible about the composition of the mixed waste. |
| Discrepancy in controlled substance inventory after disposal. | Inaccurate record-keeping or procedural error during disposal. | Review all documentation related to the acquisition, use, and disposal of the substance. Report any unresolved discrepancies to your institution's controlled substance program manager and EHS office immediately. |
Data on Chemical Degradation of Opioids
The following table summarizes data from forced degradation studies on various opioids. While this data is not specific to this compound, it provides insight into the stability of opioid compounds under different chemical conditions and can inform the selection of appropriate degradation methods for waste treatment.
| Opioid Class | Condition | Reagent | Degradation Efficiency | Primary Degradation Products |
| Fentanyl Analogs | Fenton Reaction | Hydrogen Peroxide, Iron (II) | >99.2% | Not specified |
| Morphine Analogs | Acid Hydrolysis | Strong Acid (e.g., HCl) | 9% - 34% | Demethylated analogs |
| Oxycodone | Acid Hydrolysis | Strong Acid (e.g., HCl) | Significant | Oxymorphone (demethylated) |
| Fentanyl | Oxidation | Hydrogen Peroxide | Significant | Fentanyl N-oxide |
| Fentanyl | Acidic Conditions | Strong Acid (e.g., HCl) | Significant | N-phenyl-1-(2-phenylethyl)-piperidin-4-amine |
Note: This table is for illustrative purposes and is based on studies of other opioid compounds.[1][9][10][11][12] The actual degradation efficiency for this compound may vary.
Experimental Protocols
Below are detailed methodologies for experiments that may generate this compound waste, highlighting the stages where waste is produced and requiring appropriate disposal.
Protocol 1: In-Vitro µ-Opioid Receptor (MOR) Activation Assay
This protocol is adapted from studies on novel synthetic opioids and is designed to assess the potency and efficacy of this compound at the µ-opioid receptor.[13]
Materials:
-
HEK293 cells stably expressing the human µ-opioid receptor (hMOR).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Detection reagents (e.g., Calcium-sensitive fluorescent dye or cAMP assay kit).
Procedure:
-
Cell Culture: Culture and maintain the hMOR-expressing HEK293 cells according to standard cell culture protocols.
-
Waste Generation: Spent cell culture media, plasticware (flasks, pipettes).
-
-
Cell Plating: Seed the cells into 96-well or 384-well plates at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Waste Generation: Pipette tips, dilution tubes containing this compound.
-
-
Assay: a. Remove the culture medium from the cells and add the assay buffer containing the detection reagent. b. Add the diluted this compound solutions to the wells. c. Incubate for the desired time at the appropriate temperature. d. Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Waste Generation: Assay plates containing this compound, pipette tips.
-
-
Data Analysis: Plot the response against the log of the this compound concentration to determine EC50 and Emax values.
Waste Disposal for Protocol 1:
-
All solid waste (pipette tips, tubes, plates) contaminated with this compound should be collected in a designated hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not pour down the drain.
-
Decontaminate all non-disposable equipment that came into contact with the compound.
Protocol 2: Analytical Method for this compound Quantification (LC-MS)
This protocol outlines a general method for the analysis of this compound in a sample matrix.
Materials:
-
This compound analytical standard.
-
Solvents for extraction (e.g., acetonitrile, methanol).
-
Mobile phase solvents (e.g., HPLC-grade water, acetonitrile, formic acid).
-
LC-MS system.
Procedure:
-
Sample Preparation: a. Prepare a calibration curve by spiking known concentrations of this compound into the matrix of interest (e.g., plasma, urine). b. Perform a liquid-liquid or solid-phase extraction to isolate the analyte.
-
Waste Generation: Vials and solvents from the extraction process containing this compound.
-
-
LC-MS Analysis: a. Transfer the extracted samples to autosampler vials. b. Inject the samples into the LC-MS system. c. Run the appropriate gradient and mass spectrometry method to detect and quantify this compound.
-
Waste Generation: Autosampler vials with residual sample, waste from the LC system.
-
-
Data Analysis: Integrate the peak areas and use the calibration curve to determine the concentration of this compound in the samples.
Waste Disposal for Protocol 2:
-
Collect all solvents and solutions containing this compound in a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Dispose of all contaminated vials and extraction cartridges in the solid hazardous waste stream.
Visualizations
General Chemical Waste Disposal Workflow
Caption: A flowchart illustrating the key steps for proper hazardous chemical waste management in a laboratory setting.
µ-Opioid Receptor Signaling Pathway
Caption: Diagram of the primary signaling cascades activated by µ-opioid receptor agonists like this compound.
References
- 1. Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and this compound as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. Diethylthiambutene - Wikipedia [en.wikipedia.org]
- 7. [PDF] Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and this compound as potent μ-opioid receptor agonists | Semantic Scholar [semanticscholar.org]
- 8. biomedres.us [biomedres.us]
- 9. imcstips.com [imcstips.com]
- 10. Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. In vitro functional characterization of a panel of non-fentanyl opioid new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibrating laboratory instruments for accurate Piperidylthiambutene measurement
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Piperidylthiambutene. The information is designed to ensure accurate and reliable quantification of this novel synthetic opioid.
Frequently Asked Questions (FAQs)
Q1: What is instrument calibration and why is it critical for this compound analysis? A1: Instrument calibration is the process of configuring an instrument to provide a result for a sample within an acceptable range.[1] It involves testing and adjusting the instrument by correlating its measurement response with the known concentration of a substance (a calibrator or standard).[2] This process is the cornerstone of any quantitative measurement, ensuring that the data generated is accurate, reliable, and traceable.[2][3] For this compound analysis, accurate calibration is crucial for achieving precise quantification, which is vital for pharmacological studies, forensic analysis, and drug development. Without regular calibration, measurement results are questionable and may compromise data quality and regulatory compliance.[1][3]
Q2: Which analytical instruments are recommended for this compound quantification? A2: The primary analytical techniques for the identification and quantification of this compound are chromatography-based methods coupled with mass spectrometry. Specifically, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) have been successfully used.[4] Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is also a standard and highly sensitive method for quantifying novel synthetic opioids in biological samples.[5]
Q3: How often should I calibrate my instruments for this analysis? A3: The appropriate calibration frequency depends on industry standards, manufacturer recommendations, and the criticality of the instrument.[3] A common practice is to perform a calibration check with each batch of samples. A full multi-point calibration should be performed when a new method is established, after major instrument maintenance, or if quality control samples indicate a deviation from acceptable limits.[2]
Q4: What are the best practices for handling and storing samples containing this compound? A4: While specific stability data for this compound is limited, general best practices for synthetic opioids should be followed. For other synthetic piperazines, storing samples at room temperature should be avoided due to potential degradation.[6] It is recommended that samples be kept frozen (-20°C) or refrigerated (4°C) in dark, sealed containers, even for short periods, to ensure optimal results.[6] For long-term storage of over six months, significant analyte degradation has been observed in some related compounds regardless of storage conditions.[6] Therefore, conducting in-house stability studies under your specific storage conditions is highly recommended.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of this compound.
Chromatography & Peak Issues
Q5: My chromatogram shows peak splitting. What is the cause? A5: Split peaks can be caused by several factors:
-
Column Void: A void at the column inlet can distort the peak. This may require replacing the column.[7]
-
Contamination: The column or guard column may be fouled with strongly retained contaminants. Try flushing the column in reverse or using an appropriate restoration procedure.[7][8]
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Solvent Incompatibility: The sample solvent may be incompatible with the mobile phase, causing poor peak shape. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.[7]
Q6: I'm observing peak tailing or fronting. How can I resolve this? A6: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Adjust Mobile Phase: Adding an organic modifier like triethylamine (TEA) or increasing the buffer strength (>20 mM) can help minimize these interactions.[9]
-
Check pH: Ensure the mobile phase pH is within the optimal range for both the analyte and the column.[7]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[8]
Q7: Ghost or artifact peaks are appearing in my chromatogram. What is their source? A7: Ghost peaks can originate from impurities in the mobile phase, contamination in the LC system, or carryover from a previous injection.[10]
-
System Cleanliness: Keep the system clean and well-maintained.[10]
-
High-Purity Solvents: Use high-purity, HPLC-grade solvents for your mobile phase.[10] Water is a common source of contamination.[11]
-
Injector Cleaning: Clean and purge the injector to remove any residual sample.[10]
-
Install a Guard Column: A guard column or inline filter can prevent particulate matter from reaching the analytical column.[10]
Q8: My retention times are drifting or shifting. Why is this happening? A8: Retention time variability can compromise peak identification.
-
Temperature Fluctuations: Poor temperature control is a common cause. Use a thermostat-controlled column oven for stable temperatures.[8]
-
Mobile Phase Composition: The mobile phase composition may have changed. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[8]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This may require flushing with 5-10 column volumes.[8][9]
-
Flow Rate Changes: Check the pump for leaks and verify the flow rate is stable.[8][11]
System Pressure & Baseline Issues
Q9: The system backpressure is abnormally high, low, or fluctuating. What should I check? A9:
-
High Pressure: This is often due to a blockage in the system (e.g., clogged inline filter, guard column, or column inlet). Systematically disconnect components to isolate the blockage. Precipitated buffer salts can also cause high pressure; flush the system with a high-aqueous wash.[7][11]
-
Low Pressure: This typically indicates a leak in the system or a problem with the pump. Check all fittings for leaks and ensure the mobile phase reservoirs are not empty.[11]
-
Fluctuating Pressure: Air bubbles trapped in the pump head are a frequent cause. Purge the pump to remove the air and ensure the mobile phase is properly degassed.[9][11] Worn pump seals can also lead to pressure fluctuations.[11]
Q10: My baseline is noisy or drifting. How can I improve it? A10:
-
Noisy Baseline: This can be caused by air bubbles in the system, a contaminated detector cell, or a failing detector lamp.[8] Purge the system and flush the detector cell. If the problem persists, the lamp may need replacement.[8]
-
Drifting Baseline: Baseline drift is often related to column temperature fluctuations or a lack of column equilibration.[8] Use a column oven and ensure the column is fully conditioned before analysis. A contaminated detector flow cell can also cause drift.[8]
Data & Parameters
Table 1: Example Instrument Parameters for this compound Analysis
The following parameters are provided as a starting point and may require optimization for your specific instrumentation and application.
| Parameter | GC-MS Specification[4] | LC-QTOF-MS Specification (Typical) |
| Instrument | Agilent 5975 Series GC/MSD System | Agilent 6500 Series, Thermo Orbitrap, or equivalent |
| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Carrier Gas/Mobile Phase | Helium (1 mL/min) | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Injection Volume | 1 µL (Splitless) | 1-5 µL |
| Oven/Column Temp. | 60°C for 0.5 min, then 35°C/min to 340°C for 6.5 min | 40°C |
| MS Scan Range (m/z) | 40-550 | 50-1000 |
| Ionization Mode | Electron Ionization (EI) | Heated Electrospray Ionization (HESI), Positive Mode |
| Retention Time (Observed) | ~6.48 min | Analyte and method dependent |
Experimental Protocols
Protocol 1: Sample Preparation (Acid/Base Extraction)
This protocol is a general method for extracting this compound from a sample matrix.[4]
-
Alkalinization: Add a suitable volume of a basic solution (e.g., 1M Sodium Hydroxide) to the sample to deprotonate the this compound.
-
Solvent Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Vortex vigorously for 1-2 minutes to extract the analyte into the organic layer.
-
Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Acidification & Back-Extraction (Optional Cleanup): Add a dilute acidic solution (e.g., 0.1M HCl) to the collected organic phase. Vortex to transfer the protonated analyte into the new aqueous layer, leaving neutral impurities behind.
-
Final Extraction: Re-alkalinize the acidic aqueous layer and perform a final extraction with a clean organic solvent.
-
Evaporation & Reconstitution: Evaporate the final organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase or a compatible solvent for analysis.
Protocol 2: Multi-Point Calibration Curve Generation
-
Prepare Stock Solution: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol) to create a high-concentration stock solution.
-
Create Working Standards: Perform serial dilutions of the stock solution to create a series of at least 5-7 calibration standards that bracket the expected concentration range of the unknown samples.
-
Analysis: Inject each calibration standard in triplicate, from the lowest concentration to the highest.
-
Construct Curve: Plot the peak area response (y-axis) against the known concentration of each standard (x-axis).
-
Assess Linearity: Perform a linear regression analysis on the data points. The coefficient of determination (r²) should ideally be ≥ 0.995 for the curve to be considered linear and acceptable for quantification.
Visualizations
Caption: Workflow for generating a multi-point calibration curve.
Caption: A decision tree for troubleshooting common HPLC issues.
Caption: General experimental workflow for this compound analysis.
References
- 1. gmpsop.com [gmpsop.com]
- 2. Calibration – an under-appreciated component in the analytical process of the medical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. btsoft.com [btsoft.com]
- 4. cfsre.org [cfsre.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Comparative Potency of Piperidylthiambutene Versus Morphine and Fentanyl: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of Piperidylthiambutene, a synthetic opioid, against the well-established analgesics, morphine and fentanyl. The data presented is compiled from preclinical studies to offer a quantitative and objective comparison for research and drug development purposes.
Quantitative Potency Comparison
The following table summarizes the in vivo and in vitro potency of this compound, morphine, and fentanyl. The in vivo data, derived from a single study, allows for a direct comparison of the analgesic effects of these compounds. However, the in vitro data has been compiled from multiple sources, and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Assay Type | Species | Potency Metric | Value | Reference(s) |
| This compound | Tail-Flick Test (in vivo, intravenous) | Rat | ED₅₀ (mg/kg) | Not explicitly stated, but potency is described as similar to morphine. | [1] |
| mini-Gi Recruitment (in vitro) | - | EC₅₀ (nM) | 443 | [2] | |
| β-arrestin2 Recruitment (in vitro) | - | EC₅₀ (nM) | 180 | [2] | |
| Morphine | Tail-Flick Test (in vivo, intravenous) | Rat | ED₅₀ (mg/kg) | 2.35 | [3] |
| µ-Opioid Receptor Binding (in vitro) | Rat Brain Homogenates | Kᵢ (nM) | 1.2 | [4] | |
| Fentanyl | Tail-Flick Test (in vivo, intravenous) | Rat | ED₅₀ (mg/kg) | 0.00578 | [3] |
| µ-Opioid Receptor Binding (in vitro) | Rat Brain Homogenates | Kᵢ (nM) | 1.2 - 1.4 |
Note on In Vitro Data: A study by De Luca et al. (2022) indicated that this compound displayed lower affinity and potency at the µ-opioid receptor than the standard agonist DAMGO[3].
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these opioids is through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The following diagrams illustrate the canonical signaling pathway of MOR activation and a typical experimental workflow for assessing opioid potency.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound, morphine, and fentanyl. The specific parameters used in the referenced studies may vary.
In Vivo Analgesia: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic properties of compounds in rodents by measuring the latency to a thermal stimulus.
Apparatus:
-
Tail-flick meter with a radiant heat source.
-
Animal restrainer.
Procedure:
-
Acclimation: Rodents are acclimated to the testing environment and the restrainer to minimize stress-induced analgesia.
-
Baseline Latency: The animal's tail is positioned over the radiant heat source, and the time taken for the animal to "flick" its tail away from the heat is recorded. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (this compound, morphine, or fentanyl) or vehicle is administered, typically intravenously for rapid onset.
-
Post-treatment Latency: At predetermined time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100]. The ED₅₀ is then determined from the dose-response curve.
In Vitro µ-Opioid Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Kᵢ) of a compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing µ-opioid receptors or from brain tissue.
-
Radiolabeled ligand with high affinity for the µ-opioid receptor (e.g., [³H]DAMGO).
-
Test compounds (this compound, morphine, fentanyl) at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are washed to remove any unbound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: [Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ))], where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vitro Functional Assay: [³⁵S]GTPγS Binding
This functional assay measures the activation of G-proteins coupled to the µ-opioid receptor upon agonist binding.
Materials:
-
Membrane preparations containing µ-opioid receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the agonist (test compound).
-
Reaction Initiation: The binding reaction is initiated by the addition of the membranes or the agonist.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is determined from the dose-response curve. This value reflects the functional potency of the agonist.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and this compound as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mutant RAS-RAF interaction by mimicking structural and dynamic properties of phosphorylated RAS | eLife [elifesciences.org]
Lack of Piperidylthiambutene Cross-Reactivity Data in Common Fentanyl Immunoassays Underscores Potential for False Negatives
Absence of specific experimental data on the cross-reactivity of Piperidylthiambutene in widely used fentanyl immunoassays—including those from Immunalysis, DRI, and ARK—highlights a significant gap in forensic and clinical toxicology. This lack of information could lead to the failure to detect this potent synthetic opioid in standard drug screening panels, posing a risk to public health.
While direct quantitative data for this compound remains elusive in the reviewed literature, an analysis of the structural characteristics of this compound compared to fentanyl, alongside a review of common immunoassay testing protocols, can provide valuable insights for researchers, scientists, and drug development professionals.
Structural Comparison: this compound vs. Fentanyl
A key factor in immunoassay cross-reactivity is the structural similarity between the target analyte (fentanyl) and other compounds. While both are synthetic opioids, their core structures exhibit notable differences. Fentanyl is a phenylpiperidine derivative, whereas this compound belongs to the thiambutene class.
Caption: High-level structural differences between Fentanyl and this compound.
The significant divergence in the core scaffolds of these two compounds suggests a low probability of substantial cross-reactivity in fentanyl-specific immunoassays. The antibodies used in these assays are designed to recognize the specific three-dimensional shape and chemical properties of the fentanyl molecule.
Performance of Fentanyl Immunoassays with Other Novel Psychoactive Substances (NPS)
To provide a comparative context, the following tables summarize the cross-reactivity of various fentanyl analogs and other NPS in popular commercial fentanyl immunoassays. This data illustrates the variable and often unpredictable nature of immunoassay cross-reactivity.
Table 1: Cross-Reactivity in the Immunalysis Fentanyl ELISA
| Compound | % Cross-Reactivity |
| Acetylfentanyl | 99% |
| Acrylfentanyl | 94% |
| Furanylfentanyl | 20% |
| 4-Fluoroisobutyrfentanyl | 25% |
| Carfentanil | Not Detected |
Data sourced from a study validating the Immunalysis Fentanyl Direct ELISA kit.[1][2]
Table 2: Cross-Reactivity in the DRI Fentanyl II Assay
| Compound | Concentration for Positive Result (ng/mL) | % Cross-Reactivity |
| Norfentanyl | 15 | 7% |
| Acetyl Fentanyl | 1.1 | 90.91% |
| Isobutyryl fentanyl | 1.1 | 90.91% |
| Acrylfentanyl | 1.3 | 76.92% |
Data is based on the manufacturer's package insert and related application notes.[3][4][5]
Table 3: Cross-Reactivity in the ARK Fentanyl Assay
| Compound | Lowest Concentration for Positive Result (ng/mL) | % Cross-Reactivity |
| Norfentanyl | >30 | ~3% |
| Acetylfentanyl | ~1.0 | ~100% |
| Acrylfentanyl | ~1.0 | ~100% |
| Furanylfentanyl | ~5.0 | ~20% |
Data compiled from studies comparing commercial fentanyl immunoassays.[6][7][8][9]
Experimental Protocols for Cross-Reactivity Testing
The standard methodology for determining the cross-reactivity of a substance in a competitive immunoassay involves the following steps:
-
Preparation of the Test Substance: The compound to be tested (the cross-reactant) is dissolved in a suitable solvent and then spiked into drug-free urine at various concentrations.
-
Immunoassay Analysis: These spiked samples are then analyzed using the fentanyl immunoassay according to the manufacturer's instructions.
-
Determination of the Minimum Positive Concentration: The lowest concentration of the cross-reactant that produces a positive result, equivalent to the assay's cutoff concentration for fentanyl (typically 1.0 ng/mL), is identified.
-
Calculation of Percent Cross-Reactivity: The cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (Cutoff Concentration of Fentanyl / Lowest Concentration of Cross-Reactant Causing a Positive Result) x 100
Caption: General workflow for immunoassay cross-reactivity testing.
Conclusion
The absence of specific cross-reactivity data for this compound in leading fentanyl immunoassays is a critical issue for toxicological screening. Given the structural differences between this compound and fentanyl, it is plausible that these assays would not detect this compound, leading to false-negative results. This highlights the importance of utilizing more specific analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), for confirmation, especially when there is clinical or forensic suspicion of novel synthetic opioid use.[6][10][11][12] Further research is urgently needed to characterize the cross-reactivity of a broader range of emerging NPS, including this compound, in commonly used immunoassays to improve the accuracy of drug screening programs.
References
- 1. Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Toxicology Reagent DRIᆴ Fentanyl II CLIA - McKesson [mms.mckesson.com]
- 6. ark-tdm.com [ark-tdm.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. siemens-healthineers.com [siemens-healthineers.com]
- 10. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 11. [PDF] Cross-reactivity of acetylfentanyl and risperidone with a fentanyl immunoassay. | Semantic Scholar [semanticscholar.org]
- 12. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
Validating a new analytical method for Piperidylthiambutene according to forensic guidelines
A Comparative Guide to Ensuring Methodological Robustness and Reliability in Forensic Casework
In the evolving landscape of forensic toxicology and seized drug analysis, the emergence of novel psychoactive substances (NPS) like Piperidylthiambutene, a synthetic opioid, necessitates the development and rigorous validation of new analytical methods.[1] This guide provides a comprehensive comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound against established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The validation of this novel method adheres to internationally recognized forensic guidelines to ensure its suitability for intended use in legal proceedings.[2][3][4]
Method Validation Workflow
The validation of a new analytical method is a critical process that provides objective evidence of its fitness for a specific purpose.[5] The workflow for the validation of the new LC-MS/MS method for this compound is illustrated below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 3. Validation Guidelines for Laboratories Performing Forensic Analysis of Chemical Terrorism | Office of Justice Programs [ojp.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. Validation of Analytical Methods | Office of Justice Programs [ojp.gov]
A Comparative Analysis of the In Vitro Receptor Binding Affinity of Piperidylthiambutene and Other Thiambutenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro receptor binding affinity of Piperidylthiambutene and other related thiambutene compounds at opioid receptors. Due to the limited availability of publicly accessible binding data for all compounds, this guide focuses on the available information for this compound and outlines the standard methodologies used for such determinations.
Introduction to Thiambutenes and Opioid Receptors
Thiambutenes are a class of synthetic opioids. Understanding their interaction with opioid receptors—primarily the mu (μ), delta (δ), and kappa (κ) receptors—is crucial for predicting their pharmacological effects, including analgesia and potential side effects. The binding affinity, typically expressed as the inhibition constant (Kᵢ), is a key parameter that quantifies how strongly a compound binds to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Comparative Receptor Binding Affinity
For this compound (PTB), a study by De Luca et al. (2022) characterized its properties at the μ-opioid receptor (MOR). The study concluded that this compound exhibited lower affinity and potency at the MOR compared to the standard reference agonist DAMGO ([D-Ala², NMe-Phe⁴, Gly-ol⁵]-enkephalin)[1][2]. However, the specific Kᵢ value for this compound from this study is not publicly available.
Table 1: Summary of In Vitro Opioid Receptor Binding Affinities of Thiambutenes
| Compound | Receptor Subtype | Binding Affinity (Kᵢ) | Reference |
| This compound | μ (MOR) | Lower than DAMGO | [1][2] |
| δ (DOR) | Data not available | ||
| κ (KOR) | Data not available | ||
| Diethylthiambutene | μ (MOR) | Data not available | |
| δ (DOR) | Data not available | ||
| κ (KOR) | Data not available | ||
| Dimethylthiambutene | μ (MOR) | Data not available | |
| δ (DOR) | Data not available | ||
| κ (KOR) | Data not available |
Experimental Protocols
The determination of in vitro receptor binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity for the target receptor.
Protocol: In Vitro Opioid Receptor Competition Binding Assay
1. Materials:
- Receptor Source: Cell membranes prepared from cell lines stably expressing the human opioid receptor of interest (μ, δ, or κ).
- Radioligand: A tritiated ligand with high affinity and selectivity for the specific opioid receptor subtype (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).
- Test Compound: this compound or other thiambutene analogs.
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone).
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
- Scintillation Counter: For measuring radioactivity.
2. Procedure:
- Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
- Controls:
- Total Binding: Incubate membranes with only the radioligand.
- Non-specific Binding: Incubate membranes with the radioligand and a high concentration of naloxone.
- Incubation Conditions: Typically, incubate at 25°C for 60-90 minutes to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
- Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.
Visualizations
The following diagrams illustrate the experimental workflow for determining receptor binding affinity and the general signaling pathway of opioid receptors.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified opioid receptor signaling pathway.
References
- 1. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and this compound as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and this compound as p… [ouci.dntb.gov.ua]
Inter-laboratory validation of Piperidylthiambutene quantification methods
An Inter-laboratory Comparison Guide to Piperidylthiambutene Quantification Methods
This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a potent synthetic opioid. Due to the limited availability of formal inter-laboratory validation studies specifically for this compound, this document establishes a baseline for expected performance by comparing its known analytical characteristics with those of other well-documented novel synthetic opioids (NSOs). The information is intended for researchers, scientists, and drug development professionals to aid in the development and validation of robust analytical methods.
Data Presentation: Comparative Analytical Performance
The following table summarizes typical performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of NSOs, which are considered the gold standard for such analyses.[1][2] These values can serve as a benchmark for the validation of a this compound quantification method.
| Parameter | Fentanyl Analogs[3][4] | Nitazene Analogs[5] | Expected Performance for this compound |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | ~0.1 ng/mL | ≤ 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1.0 ng/mL | 0.1 ng/mL | ≤ 1.0 ng/mL |
| Linearity (R²) | > 0.99 | > 0.98 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% of the nominal concentration |
| Precision (% RSD) | ≤ 15% | ≤ 15% | ≤ 15% |
| Recovery | 70.7 - 95.7% | Not Specified | > 70% |
Experimental Protocols
Below are detailed methodologies for the extraction and analysis of this compound and other NSOs from biological matrices, primarily whole blood.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a common approach for extracting NSOs from whole blood.
-
Sample Pre-treatment: To 1 mL of whole blood, add an internal standard (e.g., a deuterated analog of this compound).
-
Lysis/Digestion: Add a buffer and a proteinase K to lyse the cells and release the analyte.
-
Extraction:
-
Condition a mixed-mode SPE cartridge with methanol and water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interferences (e.g., water, acidic buffer, and an organic solvent).
-
Elute the analyte with a basic organic solvent mixture.
-
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a widely used technique for the sensitive and selective quantification of NSOs.[2][6]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the analyte from matrix components.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. At least two transitions should be monitored for specificity.[5]
-
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification, in line with established guidelines.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Fentanyl and Norfentanyl in Whole Blood Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. wjarr.com [wjarr.com]
A Comparative Study of the Behavioral Effects of Piperidylthiambutene and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of Piperidylthiambutene and its analogues. The information is compiled from preclinical studies and aims to offer a clear, data-driven comparison to aid in research and drug development.
Introduction to this compound and its Analogues
This compound is a synthetic opioid analgesic belonging to the thiambutene class of drugs.[1] Like other opioids, its effects are primarily mediated through the µ-opioid receptor (MOR). This guide compares the behavioral pharmacology of this compound with its structural analogues, including dimethylthiambutene, diethylthiambutene, and ethylmethylthiambutene, as well as other novel synthetic opioids (NSOs) that have been studied in conjunction with it.
Comparative Behavioral Effects
The primary behavioral effects of this compound and its analogues in preclinical models include analgesia, alterations in locomotor activity, and catalepsy. These effects are characteristic of µ-opioid receptor agonists.
Analgesic Potency
The analgesic properties of these compounds are typically assessed using the hot-plate test, which measures the latency of a thermal stimulus to elicit a pain response. The potency is often expressed as the ED50, the dose required to produce a maximal effect in 50% of the tested population.
| Compound | Analgesic Potency (ED50, mg/kg, i.v.) in Rats | Potency Relative to Morphine |
| This compound | Data not available in reviewed sources | ~1x |
| Dimethylthiambutene | Data not available in reviewed sources | ~1x |
| Diethylthiambutene | Data not available in reviewed sources | ~1x |
| Ethylmethylthiambutene | Data not available in reviewed sources | ~1.3x |
| Morphine | 2.35 | 1x |
| Fentanyl | 0.00578 | ~400x |
| Isotonitazene | 0.00156 | ~1500x |
Note: While qualitative potencies for thiambutene analogues are reported, specific ED50 values from comparative preclinical studies were not available in the reviewed literature.
Effects on Locomotor Activity
Opioids can have complex effects on spontaneous locomotor activity, often causing an initial depression followed by hyperactivity.
| Compound | Effect on Locomotor Activity in Rats |
| This compound | Reduced behavioral activity. |
| Isotonitazene | Reduced behavioral activity. |
| Metonitazene | Reduced behavioral activity. |
Cataleptic Effects
Catalepsy, a state of muscular rigidity and immobility, is a known effect of potent opioids. This is often measured using the bar test, where the time an animal remains in an imposed posture is recorded. Specific comparative data on the cataleptic effects of this compound and its direct analogues are limited in the available literature.
Mechanism of Action: µ-Opioid Receptor Activation and Downstream Signaling
This compound and its analogues exert their effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of the MOR initiates a cascade of intracellular signaling events.
Caption: µ-Opioid Receptor Signaling Pathway.
Dopaminergic System Modulation
Opioids are known to increase dopamine levels in the nucleus accumbens, a key brain region involved in reward and motivation. This effect is thought to contribute to their abuse potential.
| Compound | Effect on Dopamine in Nucleus Accumbens Shell (Rat) |
| Isotonitazene (0.01 mg/kg, i.v.) | ~200% increase over basal value |
| Metonitazene (0.03 mg/kg, i.v.) | ~170% increase over basal value |
| Morphine (1 mg/kg, i.v.) | Comparable increase to Isotonitazene |
| Fentanyl (0.01 mg/kg, i.v.) | Lower increase than Isotonitazene |
Note: Data for this compound's direct effect on dopamine release was not specified in the primary comparative study reviewed.
Experimental Protocols
This section details the methodologies for the key behavioral assays cited in this guide.
Hot-Plate Test (Analgesia)
Objective: To assess the thermal nociceptive threshold.
Apparatus: A metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C) enclosed by a transparent cylinder.
Procedure:
-
A baseline latency is determined for each animal by placing it on the hot plate and recording the time to the first sign of nociception (e.g., paw licking, jumping).
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound is administered, and the latency to response is measured at predetermined time points post-administration.
-
The analgesic effect is often expressed as the maximum possible effect (%MPE).
Caption: Hot-Plate Test Experimental Workflow.
Locomotor Activity Test
Objective: To measure spontaneous locomotor activity.
Apparatus: An open-field arena equipped with infrared beams or a video tracking system.
Procedure:
-
Animals are habituated to the testing room.
-
Following administration of the test compound or vehicle, each animal is placed in the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.
In Vivo Microdialysis (Dopamine Measurement)
Objective: To measure extracellular dopamine levels in specific brain regions.
Procedure:
-
A microdialysis probe is surgically implanted into the target brain region (e.g., nucleus accumbens).
-
After a recovery period, the probe is perfused with artificial cerebrospinal fluid.
-
Dialysate samples are collected at regular intervals before and after drug administration.
-
Dopamine concentrations in the samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Summary and Conclusion
This compound and its analogues are potent µ-opioid receptor agonists that produce classic opioid-like behavioral effects, including analgesia and motor suppression. While direct comparative studies with modern behavioral assays are lacking for older thiambutene derivatives, this compound's profile appears consistent with that of a potent opioid. Its comparison with other novel synthetic opioids, such as the nitazenes, reveals variations in potency and effects on the dopaminergic system, which may have implications for their therapeutic potential and abuse liability. Further research is warranted to fully characterize the in vivo pharmacology of the broader thiambutene class to better understand their structure-activity relationships and potential clinical applications or public health risks.
References
Efficacy of Naloxone in Reversing Piperidylthiambutene Overdose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidylthiambutene is a potent synthetic opioid agonist that primarily exerts its effects through the μ-opioid receptor (MOR). Its high affinity for this receptor is responsible for its analgesic properties, but also carries a significant risk of life-threatening respiratory depression in the event of an overdose. Naloxone, a competitive antagonist of the μ-opioid receptor, is the standard of care for reversing opioid-induced respiratory depression. This guide provides a comparative analysis of the efficacy of naloxone in reversing the effects of this compound overdose, drawing upon established principles of opioid pharmacology and data from studies on other potent synthetic opioids.
While direct experimental data on the specific interaction between this compound and naloxone is limited in publicly available literature, the fundamental mechanism of action of both compounds at the μ-opioid receptor provides a strong basis for predicting naloxone's effectiveness. This guide will leverage data from analogous potent synthetic opioids to provide a comprehensive overview for research and drug development professionals.
Mechanism of Action: A Competitive Interaction
The interaction between this compound and naloxone at the μ-opioid receptor is a classic example of competitive antagonism.
-
This compound (Agonist): Binds to and activates the μ-opioid receptor, initiating a downstream signaling cascade that results in analgesia, sedation, and, at high doses, respiratory depression.
-
Naloxone (Antagonist): Binds to the same receptor site as this compound but does not activate it. Due to its high affinity for the receptor, naloxone can displace this compound, thereby blocking its agonistic effects and reversing the signs of overdose.
Comparative Efficacy Data
| Opioid Agonist | Naloxone Administration Route | Effective Dose Range | Onset of Action | Duration of Action | Key Findings |
| Fentanyl | Intravenous (IV) | 0.4 - 2 mg initial bolus | 1-2 minutes | 30-90 minutes | Higher or repeated doses may be necessary due to fentanyl's high potency and potential for re-narcotization. |
| Fentanyl | Intramuscular (IM) | 0.4 - 2 mg | 2-5 minutes | 30-90 minutes | A common route for first responders and laypeople. |
| Fentanyl | Intranasal (IN) | 2 - 4 mg | 8-13 minutes | 30-90 minutes | An accessible, non-invasive option for community use. |
| Buprenorphine | Intravenous (IV) | Higher doses (2-10 mg) may be required | Slower than with other opioids | Longer due to buprenorphine's high receptor affinity and slow dissociation. | Buprenorphine's partial agonist activity and high affinity can make reversal more challenging. |
Note: The required dose of naloxone is dependent on the potency and dose of the opioid agonist, as well as the individual's physiological state.
Experimental Protocols
The following are generalized experimental protocols for assessing the efficacy of naloxone in reversing opioid-induced effects, which can be adapted for studies involving this compound.
In Vitro: Receptor Binding Assay
Objective: To determine the binding affinity of this compound and naloxone to the μ-opioid receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human μ-opioid receptor.
-
Radioligand Binding: Use a radiolabeled opioid antagonist (e.g., [³H]naloxone) to saturate the receptors.
-
Competition Assay: Incubate the membrane preparation with the radioligand and varying concentrations of unlabeled this compound or naloxone.
-
Data Analysis: Measure the displacement of the radioligand by the test compounds to calculate the inhibition constant (Ki), which reflects the binding affinity.
In Vivo: Rodent Model of Respiratory Depression
Objective: To evaluate the in vivo efficacy of naloxone in reversing this compound-induced respiratory depression.
Methodology:
-
Animal Model: Utilize a rodent model (e.g., rats or mice).
-
Induction of Respiratory Depression: Administer a dose of this compound known to cause significant respiratory depression.
-
Monitoring: Continuously monitor respiratory parameters such as respiratory rate, tidal volume, and blood oxygen saturation using whole-body plethysmography.
-
Naloxone Administration: Once respiratory depression is established, administer varying doses of naloxone via a chosen route (e.g., intravenous, intraperitoneal).
-
Data Collection and Analysis: Record the reversal of respiratory depression over time and determine the dose-response relationship for naloxone.
Conclusion and Future Directions
Based on the well-established principles of opioid pharmacology, naloxone is the indicated and expected effective treatment for reversing the effects of a this compound overdose. Its mechanism as a competitive antagonist at the μ-opioid receptor allows it to directly counteract the life-threatening respiratory depression caused by potent synthetic opioids.
However, the absence of specific experimental data for this compound highlights a critical knowledge gap. Future research should focus on:
-
In vitro studies to determine the precise binding affinity of this compound and naloxone at the μ-opioid receptor.
-
In vivo studies in animal models to establish a clear dose-response relationship for naloxone in reversing this compound-induced respiratory depression and other overdose symptoms.
-
Clinical case reports and observational studies to gather real-world data on the effective doses and administration strategies for naloxone in human cases of this compound overdose.
Such data are essential for providing evidence-based guidance to clinicians and public health officials in the event of this compound-related public health concerns.
A Head-to-Head Comparison of GC-MS and LC-MS/MS for Piperidylthiambutene Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel synthetic opioids, such as Piperidylthiambutene, presents a significant challenge for analytical laboratories. The accurate and sensitive detection of these compounds is crucial for forensic toxicology, clinical diagnostics, and drug development. Two of the most powerful analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a head-to-head comparison of these two methods for the analysis of this compound, offering insights into their respective strengths and weaknesses, supported by available experimental data.
At a Glance: GC-MS vs. LC-MS/MS for this compound Analysis
| Feature | GC-MS | LC-MS/MS |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase. |
| Derivatization | Often required for polar and non-volatile compounds to improve thermal stability and chromatographic behavior. | Generally not required, allowing for the analysis of a wider range of compounds. |
| Sensitivity | Generally offers good sensitivity, but can be lower than LC-MS/MS for certain compounds. | Typically provides higher sensitivity and lower limits of detection (LOD) and quantitation (LOQ). |
| Specificity | High, especially with high-resolution mass analyzers. | Very high, particularly with multiple reaction monitoring (MRM) mode. |
| Sample Throughput | Can be lower due to longer run times and potential need for derivatization. | Generally higher due to faster analysis times and direct injection of liquid samples. |
| Cost | Instrumentation is generally less expensive to purchase and maintain. | Instrumentation has a higher initial cost and can have higher maintenance costs. |
Quantitative Performance Data
Table 1: Representative Quantitative Performance of GC-MS for Synthetic Opioid Analysis
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (R²) | > 0.99 |
| Intraday Precision (%RSD) | < 15% |
| Interday Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Table 2: Representative Quantitative Performance of LC-MS/MS for Synthetic Opioid Analysis
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 1.0 ng/mL |
| Linearity (R²) | > 0.995 |
| Intraday Precision (%RSD) | < 10% |
| Interday Precision (%RSD) | < 10% |
| Accuracy (%Bias) | ± 10% |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound by GC-MS and LC-MS/MS, based on available data for this compound and general procedures for synthetic opioids.
GC-MS Experimental Protocol
A qualitative analysis of this compound by GC-MS has been reported by the National Forensic Laboratory Information System (NFLIS). The following parameters are based on their findings:
-
Sample Preparation: An acid/base extraction is typically employed to isolate the analyte from the sample matrix.
-
Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent.
-
Column: A mid-polarity column such as a Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Splitless injection at 265°C.
-
Oven Program: Initial temperature of 60°C for 0.5 min, followed by a ramp of 35°C/min to 340°C, held for 6.5 min.
-
Mass Spectrometer:
-
Transfer Line Temperature: 300°C
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-550 m/z.
-
LC-MS/MS Experimental Protocol
While a specific validated LC-MS/MS method for this compound is not detailed in the provided search results, a general approach for synthetic opioids can be adapted. The NFLIS report utilized an LC-QTOF-MS for qualitative analysis, and a triple quadrupole instrument (LC-MS/MS) would be ideal for quantitative analysis.
-
Sample Preparation: For biological matrices, a protein precipitation followed by solid-phase extraction (SPE) or a liquid-liquid extraction (LLE) is common. For seized materials, a simple dilution in an appropriate solvent may be sufficient.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or biphenyl column is typically used for the separation of synthetic opioids.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for this compound.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
Visualizing the Processes
To better understand the analytical workflows and the mechanism of action of this compound, the following diagrams have been generated.
Caption: Experimental workflow for this compound analysis by GC-MS.
Caption: Experimental workflow for this compound analysis by LC-MS/MS.
This compound is a synthetic opioid that acts as a µ-opioid receptor agonist. The following diagram illustrates the general signaling pathway initiated by the binding of an opioid agonist to its receptor.
Caption: General signaling pathway of a µ-opioid receptor agonist.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the analysis of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis.
-
LC-MS/MS is generally the preferred method for quantitative analysis in biological matrices due to its superior sensitivity, specificity, and higher throughput without the need for derivatization. This makes it ideal for clinical and forensic toxicology cases where low concentrations of the drug and its metabolites are expected.
-
GC-MS remains a valuable tool, particularly for the analysis of seized materials where concentrations are typically higher. Its lower cost and the extensive spectral libraries available for compound identification are significant advantages. For biological samples, GC-MS can serve as a robust confirmatory technique.
For researchers, scientists, and drug development professionals, a thorough evaluation of the analytical needs, sample matrix, required sensitivity, and available resources is essential when selecting the most appropriate method for this compound analysis. It is imperative that any chosen method is fully validated to ensure the accuracy and reliability of the results.
Safety Operating Guide
Proper Disposal of Piperidylthiambutene: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling Piperidylthiambutene require clear and comprehensive guidance for its safe disposal. As a synthetic opioid, this compound necessitates stringent disposal protocols that comply with regulations for both controlled substances and hazardous chemical waste. This document outlines the essential procedures to ensure safety and regulatory compliance.
This compound is a synthetic opioid analgesic.[1][2][3] While it may not be explicitly scheduled as a controlled substance in all jurisdictions, its potential for abuse and its opioid nature warrant handling it with the same level of precaution as other scheduled opioids.[4] Therefore, all disposal procedures must aim to render the substance "non-retrievable," a standard set forth by the Drug Enforcement Administration (DEA) for the destruction of controlled substances.
Step-by-Step Disposal Protocol
The following steps provide a framework for the safe disposal of this compound and associated waste in a laboratory setting.
Waste Identification and Segregation
-
Initial Assessment: Treat all this compound waste, including pure substance, solutions, contaminated labware, and personal protective equipment (PPE), as potentially hazardous and controlled substance waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
On-Site Neutralization (when feasible and permitted)
For residual amounts on contaminated labware or work surfaces, a chemical neutralization step can be considered, subject to institutional approval and safety protocols. A common method for opioid-like substances involves:
-
Preparation of a 10% bleach solution.
-
Application: Carefully apply the bleach solution to the contaminated surfaces or items.
-
Contact Time: Allow for a contact time of at least two hours to facilitate degradation.
-
Final Rinse: Thoroughly rinse the treated items with water. The rinsate should be collected and disposed of as hazardous waste.
Note: This procedure should be performed in a well-ventilated area, such as a fume hood, while wearing appropriate PPE.
Container Management and Labeling
-
Primary Container: Collect all this compound waste in a dedicated, leak-proof container that is compatible with the chemical. The original container is often a suitable option.
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Accumulation Start Date
-
An indication that it is a potential controlled substance analogue.
-
Disposal of Empty Containers
-
Triple Rinsing: Empty containers that once held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol), followed by water.
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.
-
Final Disposal: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste, after defacing the original label. Consult your local regulations for specific requirements.
Final Disposal Pathway
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for the final disposal of this compound waste. They will have established procedures with licensed hazardous waste disposal contractors.
-
Documentation: Maintain meticulous records of all this compound disposal activities, including dates, quantities, and methods used. This is a critical requirement for regulatory compliance, especially when dealing with controlled substance analogues.
Quantitative Data Summary
Due to the limited availability of public safety data for this compound, a comprehensive quantitative summary is not possible. The following table provides key chemical identifiers.
| Parameter | Value | Reference |
| CAS Number | 54160-31-5 | [1] |
| Molecular Formula | C17H21NS2 | [1][5] |
| Molar Mass | 303.48 g·mol−1 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound have been patented. One described method involves the Grignard reaction between 3-Piperidinobutyric acid ethyl ester and 2-Bromothiophene, followed by dehydration in acid.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Safeguarding Your Research: Essential Protocols for Handling Piperidylthiambutene
For Immediate Use by Laboratory Professionals: This document provides critical safety protocols and logistical plans for the handling and disposal of Piperidylthiambutene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety protocols for structurally related thiophene (B33073) compounds and general safe handling practices for hazardous chemicals. A conservative approach is strongly recommended.
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling this compound. This is based on recommendations for similar thiophene-containing compounds which may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2]
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness) and a flame-retardant, antistatic lab coat.[1][2][3] | Prevents skin contact which can be harmful. Always inspect gloves before use and use proper removal techniques.[2][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of inhaling harmful airborne particles or vapors.[1] |
| Body Protection | A flame-resistant lab coat should be worn and fully buttoned. For larger quantities or increased splash potential, a chemical-resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are required.[3] | Provides an additional barrier against spills and contamination. |
For prolonged or frequently repeated contact, a glove with a higher protection class (breakthrough time greater than 240 minutes) is recommended. For brief contact, a glove with a breakthrough time greater than 60 minutes is advised.[4]
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for safely managing this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, move the package to a well-ventilated area.
-
Wear appropriate PPE (gloves and lab coat) before opening the external packaging.[5]
-
Inspect the container for any signs of damage or leakage. If the container is compromised, treat it as a spill.[5]
2. Storage:
-
Store the compound in a tightly sealed, properly labeled container.[2][3]
-
Keep it in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2][3]
-
Segregate from incompatible materials such as strong oxidizing agents.[3]
-
Ensure the storage area has measures to prevent accidental breakage and falling, such as high-fronted bins or shelves with guards.[6]
3. Preparation for Use:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[1][3]
-
Don all required PPE before entering the designated handling area.[3]
-
Prepare all necessary equipment and reagents within a certified chemical fume hood to minimize the time the container is open.[3]
4. Handling and Use:
-
All manipulations of this compound should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[2][3]
-
Dispense the smallest amount of the chemical necessary for the experiment.
-
Keep the container tightly sealed when not in use.[3]
-
Avoid creating dust when weighing or transferring solid material.[1]
-
Do not eat, drink, or smoke in the handling area.[7]
5. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands thoroughly after handling, even if gloves were worn.[2][4]
-
Properly remove and dispose of contaminated PPE as hazardous waste.[8]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste: Collect all excess this compound and any reaction byproducts in a designated, properly labeled, and sealed hazardous waste container.[3]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[3][8]
-
Disposal Procedures: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[3] For controlled substances, disposal may require specific procedures, such as using a DEA-registered collection site or a take-back program.[9][10] If such options are not available, consult institutional and regulatory guidelines for in-house disposal, which may involve mixing with an unappealing substance before placing it in the trash.[11] Incineration is often the preferred method for the disposal of seized illicit drugs and related chemicals.[12]
Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashp.org [ashp.org]
- 7. Standard Safe Operating Procedures | Substance Use | CDC [cdc.gov]
- 8. hawaiipacifichealth.org [hawaiipacifichealth.org]
- 9. gao.gov [gao.gov]
- 10. hhs.gov [hhs.gov]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
